Product packaging for 4,7-Dichloroquinazoline(Cat. No.:CAS No. 2148-57-4)

4,7-Dichloroquinazoline

Cat. No.: B1295908
CAS No.: 2148-57-4
M. Wt: 199.03 g/mol
InChI Key: FDPHWQSGEWRZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-Dichloroquinazoline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49795. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B1295908 4,7-Dichloroquinazoline CAS No. 2148-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHWQSGEWRZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287235
Record name 4,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-57-4
Record name 2148-57-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-dichloroquinazoline. The information is curated for researchers, scientists, and professionals involved in drug development who require a thorough understanding of this compound's characteristics. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of a key signaling pathway and an experimental workflow to facilitate a deeper understanding.

Core Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₄Cl₂N₂.[1] Its properties are foundational to its application in medicinal chemistry, particularly as a scaffold for the synthesis of kinase inhibitors.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

PropertyValueData TypeReference
Molecular Formula C₈H₄Cl₂N₂-[1]
Molecular Weight 199.04 g/mol Calculated[1]
Melting Point 135-136 °CExperimental[2]
Boiling Point 317.6 ± 22.0 °CPredicted[2]
Density 1.486 ± 0.06 g/cm³Predicted[2]
pKa 0.12 ± 0.30Predicted[2]
logP 2.9366Predicted[1]
Solubility May be soluble in DMSO, Ethanol, or DMF.[3]Qualitative[3]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standardized methodologies for key experiments.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 7-chloro-4(3H)-quinazolinone.[4]

Procedure:

  • Dissolve 7-chloro-3H-quinazolin-4-one (0.858 mmol) in phosphorus oxychloride (POCl₃, 1 mL) in a sealed screw-cap vial.[4]

  • Heat the reaction mixture in an oil bath at 100 °C for 3 hours.[4]

  • After the reaction is complete, concentrate the resulting solution under vacuum.[4]

  • To remove residual phosphorus trichloride, perform azeotropic distillation with toluene three times.[4]

  • The final product, this compound, is obtained as a solid.[4] Mass spectrometry can be used to confirm the product, with an expected m/z of 199.0 ([M+H]⁺).[4]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[5]

Apparatus: Mel-Temp apparatus or Thiele tube.[5]

Procedure:

  • Introduce a small, dry sample of the crystalline solid into a capillary tube.[5]

  • Place the capillary tube in the heating apparatus.[5]

  • Heat the sample slowly, at a rate of approximately 2 °C per minute, to ensure accurate measurement.[5]

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.[5] For pure compounds, this range is typically narrow (0.5-1.0 °C).[5]

Determination of Aqueous Solubility

Solubility is a key parameter influencing a drug's bioavailability.

Procedure:

  • Add a known excess amount of the solid compound to a known volume of water at a specific temperature.[6]

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The determined concentration represents the equilibrium solubility of the compound at that temperature.

Determination of pKa (Acid Dissociation Constant)

The pKa value provides insight into the ionization state of a molecule at different pH values. Potentiometric titration is a common method for its determination.[7]

Procedure:

  • Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a co-solvent system).[7]

  • Calibrate a pH meter using standard buffer solutions.[7]

  • Incrementally add a standardized solution of a strong acid or base while continuously monitoring and recording the pH of the solution.

  • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[8]

Determination of logP (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[9] The shake-flask method is the traditional approach.[10]

Procedure:

  • Prepare mutually saturated solutions of n-octanol and water.[10]

  • Dissolve a known amount of the compound in one of the phases (typically the aqueous phase).[10]

  • Mix the aqueous and n-octanol phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two immiscible layers.[10]

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC).[10]

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9]

  • The logP is the logarithm of the partition coefficient.[9]

Signaling Pathway and Experimental Workflow Visualizations

Quinazoline derivatives are known to function as tyrosine kinase inhibitors (TKIs), which are a class of targeted cancer therapies.[4][11][12] They typically exert their effect by competing with ATP for the binding site on the kinase domain of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4][13] This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds ATP ATP EGFR->ATP Binds ADP ADP ATP->ADP Phosphorylation Downstream Signaling Downstream Signaling ADP->Downstream Signaling Activates This compound This compound This compound->EGFR Inhibits ATP Binding Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Promotes

Caption: General mechanism of a Tyrosine Kinase Inhibitor targeting the EGFR pathway.

The following diagram illustrates a generalized workflow for the experimental determination of the partition coefficient (logP) using the shake-flask method followed by HPLC analysis.

LogP_Determination_Workflow start Start: Pure Compound prep_solvents Prepare Saturated n-Octanol and Water start->prep_solvents dissolve Dissolve Compound in Aqueous Phase prep_solvents->dissolve partition Shake-Flask Partitioning dissolve->partition separate Phase Separation partition->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org hplc_aq HPLC Analysis of Aqueous Sample sample_aq->hplc_aq hplc_org HPLC Analysis of Organic Sample sample_org->hplc_org calc_conc Calculate Concentrations hplc_aq->calc_conc hplc_org->calc_conc calc_logp Calculate logP calc_conc->calc_logp end End: logP Value calc_logp->end

Caption: Experimental workflow for logP determination via the shake-flask method.

References

An In-depth Spectroscopic and Synthetic Analysis of 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the available spectroscopic data and synthetic methodologies for 4,7-dichloroquinazoline. Despite its significance as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, comprehensive, publicly available spectroscopic data for this compound is notably scarce. This is likely due to its role as a reactive intermediate, which is often synthesized and used in subsequent reactions without full isolation and characterization.

This guide presents the available mass spectrometry data for this compound, a detailed experimental protocol for its synthesis, and, for comparative purposes, a comprehensive spectroscopic analysis of the closely related and fully characterized compound, 4,7-dichloro-6-nitroquinazoline. Additionally, a general overview of the role of the quinazoline scaffold in inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway is provided, a common target for quinazoline-based therapeutics.

Spectroscopic Data Analysis

Mass Spectrometry (MS) of this compound

The mass spectrum of this compound has been reported with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.[1]

Parameter Value
Ionization ModeElectrospray Ionization (ESI)
Observed m/z199.0 [M+H]⁺
Molecular FormulaC₈H₄Cl₂N₂
Molecular Weight199.04 g/mol
Spectroscopic Data of 4,7-Dichloro-6-nitroquinazoline (for comparison)

Due to the limited data on the parent compound, the spectroscopic data of the fully characterized derivative, 4,7-dichloro-6-nitroquinazoline, is presented here as a valuable reference.

The ¹H and ¹³C NMR spectra of 4,7-dichloro-6-nitroquinazoline were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline

Proton Chemical Shift (δ, ppm) Multiplicity
H-29.18s
H-58.76s
H-88.30s

Table 2: ¹³C NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline

Carbon Chemical Shift (δ, ppm)
C-4163.6
C-2156.9
C-8a151.6
C-6147.5
C-7132.8
C-8132.2
C-5123.5
C-4a122.1

The FT-IR spectrum of 4,7-dichloro-6-nitroquinazoline was recorded using a KBr pellet.

Table 3: FT-IR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline

Wavenumber (νₘₐₓ, cm⁻¹) Assignment
3089C-H stretch
1726, 1645, 1610C=N stretch
1546C=C stretch
1527, 1323NO₂ stretch

The mass spectrum of 4,7-dichloro-6-nitroquinazoline was obtained using ESI⁺ in methanol.

Table 4: Mass Spectrometry Data for 4,7-Dichloro-6-nitroquinazoline

Parameter Value
Ionization ModeESI⁺
Observed m/z244.4 [M+H]⁺
Molecular FormulaC₈H₃Cl₂N₃O₂
Required m/z244.0 and 246.0 [M+H]⁺

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 7-chloro-4(3H)-quinazolinone.[1]

Materials:

  • 7-chloro-3H-quinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

Procedure:

  • Dissolve 7-chloro-3H-quinazolin-4-one (0.155 g, 0.85830 mmol) in 1 mL of phosphorus oxychloride (POCl₃) in a screw-cap vial.

  • Seal the vial and place it in an oil bath preheated to 100 °C.

  • Stir the reaction mixture for 3 hours at 100 °C.

  • After the reaction is complete, concentrate the resulting solution under vacuum.

  • Co-concentrate the residue with toluene three times to ensure the complete removal of residual phosphorus oxychloride.

  • The resulting product is this compound (0.162 g, 0.81391 mmol, 94.828% yield).

Characterization:

  • MS (ESI): m/z = 199.0 [M+H]⁺.[1]

General Protocol for NMR, IR, and MS Analysis of Quinazoline Derivatives

The following are general experimental methodologies for the spectroscopic analysis of quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinazoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use standard pulse programs for ¹H and ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Record the FT-IR spectrum using a Fourier-transform infrared spectrometer.

  • Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

Signaling Pathway Context: Quinazolines as EGFR Inhibitors

The quinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer drugs.[2][3][4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[2] Dysregulation of the EGFR pathway is a common driver in many cancers.[2]

Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Quinazoline This compound (Scaffold) Quinazoline->EGFR Inhibition ATP ATP ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Leads to

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.

The diagram above illustrates the binding of EGF to its receptor, leading to autophosphorylation and activation of downstream signaling pathways that drive cell proliferation. Quinazoline-based inhibitors, for which this compound serves as a key synthetic precursor, block this process by inhibiting the kinase activity of EGFR.

References

An In-Depth Technical Guide to the Synthesis of 4,7-Dichloroquinazoline from 2-amino-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4,7-dichloroquinazoline, a crucial intermediate in the development of various pharmacologically active molecules, starting from 2-amino-4-chlorobenzoic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-amino-4-chlorobenzoic acid is typically achieved through a two-step process. The initial step involves the cyclocondensation of 2-amino-4-chlorobenzoic acid to form the intermediate, 7-chloro-4(3H)-quinazolinone. The subsequent step is the chlorination of this intermediate to yield the final product, this compound.

Synthetic_Pathway A 2-amino-4-chlorobenzoic acid B 7-chloro-4(3H)-quinazolinone A->B Step 1: Cyclization (e.g., Formamide, 150-160°C) C This compound B->C Step 2: Chlorination (POCl3, 100°C)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-chloro-4(3H)-quinazolinone

This procedure is based on the well-established Niementowski quinazoline synthesis, involving the thermal condensation of an anthranilic acid derivative with formamide.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

  • Heating: Heat the reaction mixture to 150-160°C. Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water while stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove any residual formamide. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 7-chloro-4(3H)-quinazolinone.

Step 2: Synthesis of this compound

This protocol details the chlorination of the quinazolinone intermediate using phosphorus oxychloride.

Protocol:

  • Reaction Setup: In a screw-cap vial or a suitable reaction flask, dissolve 7-chloro-4(3H)-quinazolinone (1.0 equivalent) in phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).[1]

  • Heating: Seal the vessel and place it in a preheated oil bath at 100°C. Heat the reaction for 3 hours.[1]

  • Work-up: After the reaction is complete, cool the solution to room temperature. Carefully concentrate the solution under vacuum to remove the excess POCl₃.

  • Purification: To ensure complete removal of residual POCl₃, co-evaporate the residue with toluene three times.[1] The resulting solid is the desired product, this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the two-step synthesis. Note that yields can vary based on the specific reaction scale and conditions.

Step 1: Cyclization
Reactant 2-amino-4-chlorobenzoic acid
Reagent Formamide
Temperature 150-160°C
Reaction Time 2-4 hours
Product 7-chloro-4(3H)-quinazolinone
Step 2: Chlorination
Reactant 7-chloro-4(3H)-quinazolinone
Reagent Phosphorus oxychloride (POCl₃)
Temperature 100°C
Reaction Time 3 hours
Product This compound
Reported Yield ~95%[1]
Reported Characterization (MS) m/z = 199.0 (M+H)⁺[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A1 Combine 2-amino-4-chlorobenzoic acid and formamide A2 Heat at 150-160°C for 2-4h A1->A2 A3 Precipitate in ice water A2->A3 A4 Filter and wash solid A3->A4 A5 Recrystallize A4->A5 B1 Dissolve 7-chloro-4(3H)-quinazolinone in POCl3 A5->B1 Intermediate Product B2 Heat at 100°C for 3h B1->B2 B3 Concentrate under vacuum B2->B3 B4 Azeotropic distillation with toluene B3->B4 C1 This compound B4->C1 Final Product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-amino-4-chlorobenzoic acid is a robust and efficient two-step process. By following the detailed protocols for cyclization and subsequent chlorination, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Careful monitoring of reaction conditions and adherence to the outlined purification procedures are crucial for obtaining a high yield and purity of the final product.

References

The Synthesis of 4,7-Dichloroquinazoline: A Technical Guide to its Reaction Mechanism and Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of 4,7-dichloroquinazoline, a crucial intermediate in the synthesis of various biologically active compounds. This document details the core reaction mechanism, presents quantitative data from various synthetic protocols, and offers detailed experimental methodologies.

Core Reaction Mechanism: Chlorination of 7-Chloro-4(3H)-quinazolinone

The most prevalent method for synthesizing this compound is through the chlorination of its precursor, 7-chloro-4(3H)-quinazolinone, also known as 7-chloro-4-hydroxyquinazoline. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The reaction proceeds via a two-stage mechanism. The initial step involves the phosphorylation of the hydroxyl group at the 4-position of the quinazolinone ring by the chlorinating agent. This is followed by a nucleophilic attack of a chloride ion, which displaces the phosphate group, yielding the final this compound product.

Below is a DOT language script illustrating the detailed reaction mechanism.

Reaction_Mechanism Start 7-Chloro-4(3H)-quinazolinone Intermediate1 O-Phosphorylated Intermediate Start->Intermediate1 + POCl₃ (Phosphorylation) POCl3 POCl₃ POCl3->Intermediate1 Product This compound Intermediate1->Product + Cl⁻ (Nucleophilic Substitution) Chloride Cl⁻ Chloride->Product

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound, providing a comparative overview of different reaction conditions and their outcomes.

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
7-Chloro-4(3H)-quinazolinonePOCl₃None100394.8[1]
7-Chloro-4-hydroxyquinolinePOCl₃Toluene100386
7-Chloro-4-hydroxy-3-quinolinecarboxylic acidPOCl₃Dowtherm A135-140166-73
7-Chloro-6-nitroquinazolin-4(3H)-oneSOCl₂/DMFNone100291.3

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Synthesis from 7-Chloro-4(3H)-quinazolinone using Phosphorus Oxychloride

Materials:

  • 7-Chloro-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

Procedure:

  • In a sealed vial, dissolve 7-chloro-4(3H)-quinazolinone (0.155 g, 0.858 mmol) in phosphorus oxychloride (1 mL).[1]

  • Heat the sealed vial in an oil bath at 100°C for 3 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the resulting solution under vacuum to remove excess POCl₃.[1]

  • Add toluene to the residue and co-distill under vacuum. Repeat this step three times to ensure complete removal of residual phosphorus compounds.[1]

  • The resulting solid is the desired product, this compound.

Synthesis from 7-Chloro-4-hydroxyquinoline using Phosphorus Oxychloride in Toluene

Materials:

  • 7-Chloro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • To a 250 mL three-necked flask, add toluene (120 mL) and 7-chloro-4-hydroxyquinoline (30 g).

  • With stirring, add phosphorus oxychloride (76.84 g) to the flask.

  • Slowly heat the mixture to 100°C and maintain at reflux for 3 hours.

  • Cool the reaction mixture to 10-15°C.

  • Carefully quench the reaction by slowly adding the mixture to ice water with vigorous stirring.

  • Neutralize the aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 4,7-dichloroquinoline.

Experimental and Logical Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental_Workflow Start Start: 7-Chloro-4(3H)-quinazolinone Reaction Chlorination Reaction (with POCl₃ or SOCl₂) Start->Reaction Quenching Quenching (e.g., with ice water) Reaction->Quenching Neutralization Neutralization (e.g., with NaHCO₃) Quenching->Neutralization Extraction Extraction (if applicable) Neutralization->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Biological Context: Quinazolines and Signaling Pathways

While this compound is primarily a synthetic intermediate, the quinazoline scaffold is a prominent feature in many biologically active molecules, including kinase inhibitors used in cancer therapy. For instance, derivatives of 4,7-disubstituted quinazolines have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[2]

The following diagram provides a simplified representation of the Wnt/β-catenin signaling pathway and a hypothetical point of inhibition by a quinazoline derivative.

Signaling_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK-3β Dishevelled->GSK3B inhibits BetaCatenin β-Catenin GSK3B->BetaCatenin phosphorylates for degradation (Wnt OFF) Nucleus Nucleus BetaCatenin->Nucleus translocates (Wnt ON) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds Gene Target Gene Transcription TCF_LEF->Gene activates Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->BetaCatenin inhibits interaction

References

4,7-Dichloroquinazoline: A Versatile Scaffold for the Synthesis of Novel Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

4,7-Dichloroquinazoline is a pivotal building block in the synthesis of a diverse array of novel heterocyclic compounds, many of which exhibit significant therapeutic potential. Its unique electronic properties and the differential reactivity of its two chlorine atoms make it a versatile scaffold for the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of the synthetic utility of this compound, offering detailed experimental protocols, quantitative data on reaction outcomes, and insights into the biological activities of its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] The strategic placement of reactive chloro groups at the 4- and 7-positions of the quinazoline ring system in this compound provides synthetic chemists with a powerful tool for molecular exploration. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functionalities, while the C7-chloro group offers a secondary site for modification, enabling the fine-tuning of physicochemical and pharmacological properties. This dual reactivity has been extensively exploited in the synthesis of potent enzyme inhibitors, particularly for receptor tyrosine kinases (RTKs) implicated in cancer progression.[2]

This guide will delve into the practical aspects of utilizing this compound as a starting material for generating libraries of novel heterocycles. It will cover the synthesis of the parent molecule, detailed methodologies for nucleophilic substitution reactions, and the subsequent elaboration of the quinazoline core into more complex heterocyclic systems. Furthermore, it will present available data on the biological evaluation of these derivatives, with a focus on their anticancer properties.

Synthesis of this compound

The efficient synthesis of the this compound starting material is crucial for its application as a building block. A common and effective method involves the chlorination of 7-chloro-4(3H)-quinazolinone using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Synthesis of this compound from 7-Chloro-4(3H)-quinazolinone[3]

Materials:

  • 7-Chloro-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

Procedure:

  • In a sealed reaction vial, dissolve 7-chloro-4(3H)-quinazolinone (1.0 equivalent) in phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture in an oil bath at 100 °C for 3 hours.

  • After cooling, concentrate the resulting solution under vacuum to remove excess POCl₃.

  • To ensure complete removal of residual POCl₃, perform azeotropic distillation with toluene (repeat three times).

  • The resulting solid is the target compound, this compound.

Quantitative Data: This procedure has been reported to yield this compound in high purity and with a yield of approximately 94.8%.[3]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-position of this compound is significantly more reactive towards nucleophilic attack than the C7-position. This regioselectivity is a key feature that allows for the controlled and predictable synthesis of 4-substituted-7-chloroquinazoline derivatives. A wide variety of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the C4-chloro group.

While specific protocols for a broad range of nucleophilic substitutions on this compound are not always readily available in the literature, methodologies developed for the analogous 4,7-dichloroquinoline are highly adaptable and serve as excellent starting points for reaction optimization. The following protocols are based on reactions with 4,7-dichloroquinoline and are expected to have high transferability to the quinazoline system.[4]

General Experimental Protocol: Amination of this compound (Adaptable from 4,7-Dichloroquinoline)[4]

Materials:

  • This compound

  • Amine nucleophile (e.g., substituted anilines, aliphatic amines)

  • Solvent (e.g., ethanol, isopropanol, or neat)

  • Base (optional, e.g., K₂CO₃, Et₃N)

Procedure (Conventional Heating):

  • Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (1.0-1.2 equivalents). If the amine is a salt, add a suitable base to liberate the free amine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave vial, combine this compound (1.0 equivalent) and the amine nucleophile (1.5 equivalents). A solvent may be added if necessary.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, isolate the product by precipitation with water or by extraction with an organic solvent.

  • Purify the crude product as needed.

Data Presentation: Representative Yields for Nucleophilic Substitution

The following table summarizes representative yields for the synthesis of various 4-substituted quinazolines and quinolines, highlighting the versatility of the chloro-quinazoline/quinoline scaffold.

Starting MaterialNucleophileReaction ConditionsProductYield (%)Reference
7-Chloro-4(3H)-quinazolinonePOCl₃100 °C, 3 hThis compound94.8[3]
4,7-Dichloroquinoline3-Amino-1,2,4-triazoleEthanol, 90 °C, 30 min (Ultrasound)4-(1,2,4-Triazol-3-ylamino)-7-chloroquinoline78-89[4]
4,7-Dichloroquinoline1,3-DiaminopropaneNeat, Reflux, 2 h4-(3-Aminopropylamino)-7-chloroquinoline83[4]
4,7-Dichloroquinoline4-Azido-7-chloroquinolineDMF, 65 °C, 6 h4-Azido-7-chloroquinoline86[5]

Synthesis of Novel Heterocycles from this compound Derivatives

The 4-substituted-7-chloroquinazoline intermediates serve as valuable platforms for the construction of more complex, fused heterocyclic systems. The remaining chloro group at the C7 position or other introduced functionalities can participate in subsequent cyclization reactions.

Synthesis of Triazolo[4,3-c]quinazolines

The synthesis of fused triazoloquinazolines has been reported from 2,4-dichloroquinazoline. A similar strategy can be envisioned starting from this compound, where the C4-position is first functionalized with a hydrazine moiety, followed by cyclization.[6]

Synthesis of Pyrazolo[3,4-b]quinolines

While not directly from this compound, the synthesis of pyrazoloquinolines often involves the reaction of a pyrazolone with an anthranilic acid derivative.[7] This highlights a potential synthetic route where a derivative of this compound could be modified to incorporate a suitable functional group for subsequent pyrazole ring formation.

Biological Activity of Quinazoline Derivatives

Derivatives of 4-aminoquinazoline are well-known for their potent inhibitory activity against various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[8][9] Overexpression or mutation of EGFR is a key driver in many cancers, making it a prime target for therapeutic intervention.[8][10]

Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[8] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking downstream signaling.[2]

Data Presentation: Anticancer Activity of Quinazoline Derivatives

The following table presents the in vitro cytotoxic activity of various 4-aminoquinazoline derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-Aminoquinazoline Derivative 3MCF-7 (Breast)22.75[11]
4-Aminoquinazoline Derivative 8MCF-7 (Breast)26.13[11]
4-Aminoquinazoline Derivative 4MCF-7 (Breast)31.47[11]
2-Substituted-4-aminoquinazoline 8aHeLa (Cervical)3.05[1]
2-Substituted-4-aminoquinazoline 8bK562 (Leukemia)3.31[1]
2-Substituted-4-aminoquinazoline 8cK562 (Leukemia)2.03[1]
Quinazolinone Derivative 8bEGFR-TK0.00137[9]

Mandatory Visualizations

Synthetic Workflow for 4-Substituted-7-chloroquinazolines

synthetic_workflow start 7-Chloro-4(3H)-quinazolinone intermediate This compound start->intermediate POCl3 product 4-Substituted-7-chloroquinazoline intermediate->product S_NAr at C4 nucleophile Nucleophile (R-NH2, R-SH, etc.) nucleophile->product end Novel Heterocycles product->end Further Functionalization/Cyclization

Caption: General synthetic workflow for novel heterocycles from this compound.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The regioselective reactivity of its chloro substituents allows for a high degree of control in the introduction of diverse chemical functionalities, leading to the generation of extensive compound libraries. The demonstrated success of 4-aminoquinazoline derivatives as potent anticancer agents, particularly as EGFR inhibitors, underscores the therapeutic relevance of this scaffold. This technical guide provides a solid foundation of synthetic protocols and biological data to aid researchers in the rational design and development of next-generation therapeutics based on the quinazoline core. Further exploration of the synthetic possibilities offered by this compound is anticipated to yield a new wave of innovative drug candidates.

References

The Regioselective Reactivity of Chlorine Atoms in 4,7-Dichloroquinazoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthetic versatility of 4,7-dichloroquinazoline. This document details the differential reactivity of the chlorine atoms at the C4 and C7 positions, providing a foundation for the strategic design and synthesis of novel quinazoline-based compounds.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs that target receptor tyrosine kinases (RTKs).[1][2] this compound serves as a versatile starting material for the synthesis of a diverse array of substituted quinazolines. The presence of two chlorine atoms at positions 4 and 7, which exhibit distinct reactivity profiles, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the reactivity of these chlorine atoms, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Differential Reactivity of C4 and C7 Chlorine Atoms

The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C7 position.[3][4] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom at position 3, which stabilizes the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).[4] This inherent regioselectivity is a cornerstone of synthetic strategies involving this compound, enabling the selective introduction of various functionalities at the C4 position while leaving the C7 chlorine available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The selective substitution of the C4-chloro group with a variety of nucleophiles is a widely employed strategy for the synthesis of 4-substituted-7-chloroquinazolines.

Amination Reactions

The introduction of an amino group at the C4 position is a common transformation, often serving as a key step in the synthesis of bioactive molecules like 4-anilinoquinazolines, which are known to exhibit potent anticancer properties.[1][2]

Data Presentation: Amination of this compound

NucleophileReaction ConditionsSolventTemperature (°C)TimeYield (%)Reference
Various AnilinesMicrowave IrradiationTHF/H₂O--up to 96[1]
Primary Aliphatic AminesMilder Conditions---Moderate to Good[2]
Electron-Poor AminesHarsher Conditions/Microwave--LongLow (conventional), Improved (microwave)[2]
1,3-DiaminopropaneNeat, RefluxNoneReflux2 h83[3][5]
Ethane-1,2-diamineNeat80 then 1301 h then 7 hNot Specified[3][6]
N,N-Dimethyl-propane-1,3-diamineNeat1308 hNot Specified[3][6]

Experimental Protocol: General Procedure for Amination of this compound

This protocol describes a general method for the nucleophilic substitution of the C4-chloro group with an amine.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF, or neat amine).[7]

  • Addition of Nucleophile: Add the desired amine (1-10 equivalents). An excess of the amine can also serve as the base.[7]

  • Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80-130°C) and stir for the required time (ranging from a few hours to 24 hours).[3][7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or an aqueous basic solution (e.g., 5% NaHCO₃).[3] The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[3][8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the quinazoline core and a variety of aryl or vinyl boronic acids. Similar to SNAr reactions, the C4 position is generally more reactive.[9][10] However, by carefully controlling the stoichiometry of the boronic acid, either mono- or di-substituted products can be obtained.[9]

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives

SubstrateArylboronic Acid (equiv.)CatalystBaseSolventConditionsProductYield (%)Reference
4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline1.5Pd(PPh₃)₄Na₂CO₃DME/Ethanol (9:1)MW, 80°C, 3hC4-substituted43-78[9]
4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline4 (4-methoxyphenylboronic acid)Pd(PPh₃)₄Na₂CO₃DME/Ethanol (9:1)MW, 80°C, 3hC4,C7-disubstituted70[9]
4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazolineexcess (phenyl-, 4-fluorophenyl-, 2-tolylboronic acid)Pd(PPh₃)₄Na₂CO₃DME/Ethanol (9:1)MW, 80°C, 3hC4,C7-disubstituted65-85[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.5-4 equivalents), a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).[9]

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of dimethoxyethane (DME) and ethanol.[9]

  • Reaction Conditions: Heat the mixture under microwave irradiation (e.g., 300 W) to a specified temperature (e.g., 80°C) for a designated time.[9]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter to remove insoluble materials. The filtrate is washed with water and brine, dried over an anhydrous drying agent, and concentrated.[3]

  • Purification: The crude product is purified by column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This method is particularly useful for coupling less nucleophilic amines or for achieving amination under milder conditions than traditional SNAr reactions.[12] The regioselectivity of this reaction on dihalogenated substrates can often be controlled by judicious choice of ligand and reaction conditions.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the Buchwald-Hartwig amination.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, DavePhos), and the base (e.g., NaOtBu or Cs₂CO₃).[3][14]

  • Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene), followed by this compound (1 equivalent) and the amine (1.2 equivalents).[3][12]

  • Heating: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).[12]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[12]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.[12]

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[8]

Visualizations

experimental_workflow Generalized Experimental Workflow for this compound Functionalization start Start: this compound reactants Select Nucleophile/Coupling Partner (Amine, Boronic Acid, etc.) start->reactants reaction_setup Reaction Setup: - Solvent - Catalyst (if applicable) - Base (if applicable) reactants->reaction_setup reaction_conditions Reaction Conditions: - Conventional Heating - Microwave Irradiation - Inert Atmosphere reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitoring workup Aqueous Work-up: - Quenching - Extraction - Washing monitoring->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Characterized Product: 4-Substituted-7-chloroquinazoline or 4,7-Disubstituted quinazoline purification->product

Caption: Generalized experimental workflow for the functionalization of this compound.

reactivity_selectivity Regioselective Reactions of this compound start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Mild Conditions (e.g., R-NH2) suzuki Suzuki-Miyaura Coupling start->suzuki Controlled Stoichiometry (1.5 equiv. ArB(OH)2) buchwald Buchwald-Hartwig Amination start->buchwald Selective Ligand c4_c7_product 4,7-Disubstituted quinazoline start->c4_c7_product Harsh Conditions or Excess Reagents c4_product 4-Substituted- 7-chloroquinazoline snar->c4_product suzuki->c4_product buchwald->c4_product c7_reaction Further Reaction at C7 c4_product->c7_reaction c7_reaction->c4_c7_product

Caption: Logical relationship of regioselective reactions on this compound.

egfr_signaling_pathway Simplified EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines egf EGF (Ligand) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK Pathway) dimerization->downstream cellular_response Cellular Response: - Proliferation - Survival - Angiogenesis downstream->cellular_response inhibitor 4-Anilinoquinazoline (e.g., Gefitinib, Erlotinib) inhibitor->inhibition

Caption: Simplified EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.

References

Biological Potential of Novel 4,7-Dichloroquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, offers a versatile framework for designing molecules with diverse biological activities.[1][2] Among the various substituted quinazolines, derivatives featuring a 4,7-dichloro substitution pattern have emerged as particularly promising intermediates and parent compounds for the development of novel therapeutics.[3] These derivatives have been extensively explored for their potent anticancer and antimicrobial properties.

This technical guide provides an in-depth overview of the biological potential of novel 4,7-dichloroquinazoline derivatives. It details their synthesis, mechanisms of action, and quantitative biological activity, supported by key experimental protocols and pathway visualizations. The content is tailored for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Synthesis of 4,7-Disubstituted Quinazoline Derivatives

The synthesis of biologically active quinazoline derivatives often begins with a suitably substituted anthranilic acid. For 4,7-dichloro-6-nitroquinazoline, a key and highly reactive intermediate, a common route involves a three-step process starting from 2-amino-4-chlorobenzoic acid.[3] This process includes condensation, nitration, and subsequent chlorination.[3] The resulting this compound core serves as a versatile scaffold for further modification, typically involving nucleophilic substitution at the C4 position with various anilines or other amines to generate a library of derivatives.[1]

G A 2-Amino-4-chlorobenzoic Acid B Condensation (with Formamide) A->B C 7-Chloroquinazolin-4(3H)-one B->C D Nitration C->D E 7-Chloro-6-nitroquinazolin-4(3H)-one D->E F Chlorination (with Thionyl Chloride) E->F G 4,7-Dichloro-6-nitroquinazoline (Key Intermediate) F->G H Nucleophilic Substitution (e.g., with substituted anilines) G->H I Novel 4,7-Disubstituted Quinazoline Derivatives H->I

Caption: General synthetic workflow for 4,7-disubstituted quinazoline derivatives.

Anticancer Activity

Quinazoline derivatives are renowned for their anticancer properties, primarily functioning as kinase inhibitors.[1][4] The 4-anilinoquinazoline scaffold, in particular, is a privileged structure for targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1]

EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical receptor tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis.[5][6] Overexpression of these receptors is a hallmark of many cancers.[7] The simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy to achieve synergistic antitumor effects and overcome resistance.[8][9] Many novel 4-anilinoquinazoline derivatives have been designed and synthesized as potent dual inhibitors of EGFR and VEGFR-2.[8][9] These small molecules compete with ATP for binding to the kinase domain of the receptors, thereby blocking downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which ultimately leads to reduced tumor growth and angiogenesis.[2][5]

G cluster_membrane Cell Membrane cluster_pathways cluster_outcomes EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K MAPK RAS/MAPK Pathway EGFR->MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Tumor Tumor Growth Proliferation->Tumor Angiogenesis->Tumor EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->Block1 Inhibitor->Block2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 4-anilinoquinazoline derivatives.

Beyond kinase inhibition, certain quinazoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[10] Studies on novel quinazoline Schiff bases have shown they can trigger apoptosis in cancer cells, such as the MCF-7 breast cancer line, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] Key events in this process include the excessive generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. This disruption causes the release of cytochrome c into the cytosol, which in turn activates a cascade of executioner caspases, including caspase-9 and caspases-3/7.[10] Furthermore, the activation of caspase-8 and the inhibition of NF-κB translocation indicate the involvement of the extrinsic pathway.[10]

G Quinazoline Quinazoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinazoline->ROS Quinazoline->Extrinsic Mito Mitochondrial Membrane Disruption ROS->Mito CytC Cytochrome C Release Mito->CytC CytC->Intrinsic Casp9 Caspase-9 Activation Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8 Caspase-8 Activation Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Extrinsic->Casp8 Intrinsic->Casp9

Caption: Apoptosis induction pathways activated by quinazoline derivatives.

The antiproliferative activity of novel quinazoline derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound Class/NameTarget Cell LineIC₅₀ (µM)Reference
4-Anilinoquinazoline (5cX) A549 (Lung)< 2.5[11]
4-Anilinoquinazoline (5cX) H1975 (Lung, Resistant)< 2.5[11]
Quinazoline Schiff Base (1) MCF-7 (Breast)6.25[10]
Quinazoline Schiff Base (2) MCF-7 (Breast)5.91[10]
4-Anilinoquinazoline-acylamino (15b) HT-29 (Colon)5.27[9]
4-Anilinoquinazoline-acylamino (15b) MCF-7 (Breast)4.41[9]
4-Anilinoquinazoline-acylamino (15b) H460 (Lung)11.95[9]
Quinazolinone-Imidazolone Hybrid (47) HepG-2 (Liver)1.5 - 9.43[12]
Quinazolinone-Imidazolone Hybrid (47) HCT116 (Colon)1.5 - 9.43[12]
Quinazolinone-Imidazolone Hybrid (47) MCF-7 (Breast)1.5 - 9.43[12]

Antimicrobial Activity

In an era of growing antimicrobial resistance, the development of new antibacterial agents is critical. Quinazoline derivatives have demonstrated significant potential in this area, particularly against pathogenic Gram-positive bacteria.[13]

The antibacterial action of quinazoline-based compounds is often attributed to the inhibition of essential bacterial processes, such as DNA synthesis.[13] They are thought to interfere with bacterial DNA gyrase and topoisomerase IV, leading to cleavage of bacterial DNA and subsequent cell death.[13] Studies have shown that novel quinazolin-4(3H)-one derivatives possess pronounced activity against clinically relevant pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[13] Furthermore, certain piperazine-fused quinazoline derivatives have shown potent activity against multidrug-resistant strains of Gram-positive bacteria.[14]

The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Quinazolin-4(3H)-one (VMA-17-04) Staphylococcus aureus16[13]
Quinazolin-4(3H)-one (VMA-17-01) Staphylococcus aureus32[13]
Quinazolin-4(3H)-one (VMA-13-05) Staphylococcus aureus64[13]
Piperazine-fused quinazoline (7f) S. aureus RN42202[14]
Piperazine-fused quinazoline (7f) S. aureus (MRSA)4[14]
Piperazine-fused quinazoline (7i) S. aureus RN42204[14]

Key Experimental Protocols

Reproducibility is fundamental to scientific research. This section outlines the methodologies for key experiments cited in the evaluation of this compound derivatives.

  • Condensation: A mixture of 2-amino-4-chlorobenzoic acid and formamide is refluxed at approximately 160 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and water is added to precipitate the product, 7-chloroquinazolin-4(3H)-one.

  • Nitration: The 7-chloroquinazolin-4(3H)-one product is dissolved in sulfuric acid and cooled. A mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The mixture is stirred and then poured onto ice to precipitate 7-chloro-6-nitroquinazolin-4(3H)-one.

  • Chlorination: The nitrated product is mixed with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated (e.g., at 100 °C) for several hours. Excess thionyl chloride is removed by rotary evaporation to yield the final product, 4,7-dichloro-6-nitroquinazoline.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

  • Cell Lysis: MCF-7 cells are treated with the test compounds for a set time (e.g., 24 hours). After treatment, cells are harvested and lysed using a specific lysis buffer.

  • Substrate Addition: The cell lysate is incubated with colorimetric or fluorometric substrates specific for caspase-3/7, caspase-8, and caspase-9.

  • Incubation: The reaction mixture is incubated at 37 °C to allow the active caspases to cleave their respective substrates.

  • Detection: The level of cleaved substrate is quantified by measuring the absorbance or fluorescence using a microplate reader. The results are expressed as a fold change in activity compared to the untreated control.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., S. aureus at ~5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Novel derivatives based on the this compound scaffold represent a highly promising area of research in drug discovery. Their demonstrated ability to act as potent dual inhibitors of EGFR and VEGFR-2, induce apoptosis in cancer cells, and exhibit significant antibacterial activity against resistant pathogens underscores their therapeutic potential. The synthetic accessibility of the core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. Continued investigation into the mechanisms of action and in vivo efficacy of these derivatives is warranted to translate their biological potential into clinically effective treatments for cancer and infectious diseases.

References

Methodological & Application

Synthesis of 4-Aminoquinazoline Derivatives from 4,7-Dichloroquinazoline: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinazoline derivatives from the versatile starting material, 4,7-dichloroquinazoline. These compounds are of significant interest in medicinal chemistry, particularly as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Application Notes

The 4-aminoquinazoline scaffold is a privileged structure in drug discovery, forming the core of several approved anti-cancer drugs such as gefitinib and erlotinib. The synthesis of a diverse library of 4-aminoquinazoline derivatives is a critical step in the development of novel therapeutics. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chlorine atom at the 4-position of the quinazoline ring is displaced by a primary or secondary amine. The chlorine at the 7-position is significantly less reactive, allowing for selective functionalization at the C4-position.

The choice of the amine nucleophile is crucial in determining the pharmacological profile of the resulting derivative. A wide array of aliphatic, aromatic, and heterocyclic amines can be employed to modulate the compound's potency, selectivity, and pharmacokinetic properties. Many of these derivatives have shown significant inhibitory activity against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-aminoquinazoline derivatives from this compound using conventional heating. These protocols are adaptable for a range of amine nucleophiles.

Protocol 1: General Procedure for the Synthesis of N-Aryl-7-chloroquinazolin-4-amines

This protocol describes the reaction of this compound with an aromatic amine (aniline derivative).

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)

  • Isopropanol (or other suitable solvent such as ethanol or n-butanol)

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.0-1.2 eq).

  • If the aniline salt is used, or to scavenge the HCl byproduct, add triethylamine (1.1 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-7-chloroquinazolin-4-amine.

Protocol 2: General Procedure for the Synthesis of N-Alkyl-7-chloroquinazolin-4-amines

This protocol outlines the reaction of this compound with an aliphatic amine.

Materials:

  • This compound

  • Aliphatic amine (e.g., propylamine, N,N-dimethylethane-1,2-diamine)

  • Solvent (e.g., ethanol, DMF, or neat amine)

  • Round-bottom flask

  • Reflux condenser or sealed tube

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF). Alternatively, the reaction can be run neat using an excess of the liquid amine as both reactant and solvent.

  • Add the desired aliphatic amine (2-10 equivalents). The excess amine can also act as a base to neutralize the generated HCl.

  • Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (6-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer successively with an aqueous solution of a weak base (e.g., 5% NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 4-aminoquinazoline derivatives from this compound and their biological activities.

Amine NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
3-Ethynylanilinen-Butanol1201285N/A
4-MethoxyanilineIsopropanolReflux490[1]
3-BromoanilineIsopropanolReflux488[1]
AnilineIsopropanolReflux492[1]
N,N-Dimethylethane-1,2-diamineNeat120-1306-8N/A[2]
Ethane-1,2-diamineNeat80 then 1301 then 7N/A[2]

Table 1: Reaction Conditions for the Synthesis of 4-Aminoquinazoline Derivatives. N/A: Not available in the provided search results.

CompoundTarget/Cell LineIC₅₀ (µM)Reference
N-(3-ethynylphenyl)-7-chloroquinazolin-4-amineEGFR0.03N/A
N-(4-methoxyphenyl)-7-chloroquinazolin-4-amineA5498.23[3]
N-(4-methoxyphenyl)-7-chloroquinazolin-4-amineMCF-75.59[3]
N-(3-bromophenyl)-7-chloroquinazolin-4-amineA549>100N/A
N-phenyl-7-chloroquinazolin-4-amineA54925.3N/A
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-711.01[4]

Table 2: In Vitro Biological Activity of Selected 4-Aminoquinazoline Derivatives. Note: Some data points are for the analogous quinoline scaffold due to the availability in the search results. N/A: Not available in the provided search results.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product start Start reactants This compound & Amine Nucleophile start->reactants solvent Select Solvent (e.g., Isopropanol, Ethanol, Neat) reactants->solvent setup Reaction Setup solvent->setup heating Heating & Stirring (Reflux, 80-130 °C) setup->heating monitoring Monitor by TLC heating->monitoring cooling Cool to RT monitoring->cooling isolation Isolation (Filtration or Concentration) cooling->isolation extraction Extraction & Washing isolation->extraction purification Purification (Chromatography or Recrystallization) extraction->purification end 4-Aminoquinazoline Derivative purification->end

Caption: General experimental workflow for the synthesis of 4-aminoquinazoline derivatives.

EGFR Signaling Pathway

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Ca2 Ca²⁺ Release DAG_IP3->Ca2 PKC->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Inhibition

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4,7-dichloroquinazoline, a versatile scaffold in medicinal chemistry. The inherent reactivity of this molecule allows for selective substitution, primarily at the C4 position, enabling the synthesis of a diverse range of derivatives with significant therapeutic potential, particularly as kinase inhibitors.

Introduction: Reactivity of this compound

The this compound core is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack. The chlorine atom at the C4 position is significantly more activated towards SNAr than the chlorine at the C7 position. This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This regioselectivity is a cornerstone of its synthetic utility, allowing for the sequential and controlled introduction of different nucleophiles.

While substitution at C4 is kinetically favored and occurs under milder conditions, forcing conditions such as higher temperatures or the use of catalysts may be required to substitute the less reactive chlorine at C7. This differential reactivity allows for the synthesis of mono-substituted or di-substituted quinazoline derivatives.

Applications in Drug Discovery

The 7-chloro-4-substituted-quinazoline scaffold is a "privileged structure" in medicinal chemistry, most notably recognized for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] Many approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework. These molecules act as ATP-competitive inhibitors, blocking the signaling cascade that leads to tumor cell proliferation, survival, and angiogenesis.[1][3]

The chlorine atom at the C7 position is a key feature in many of these inhibitors, as it occupies a specific region in the ATP-binding pocket of the EGFR kinase domain, contributing to the overall binding affinity. The selective substitution at C4 allows for the introduction of various amine-containing side chains to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway: EGFR Inhibition by 4-Anilino-7-chloroquinazolines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and migration.[5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.[1]

4-Anilino-7-chloroquinazoline derivatives inhibit this pathway by binding to the ATP pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor.[3][4] This action effectively halts the downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2_SOS P_EGFR->Grb2_SOS Recruitment & Activation PI3K PI3K P_EGFR->PI3K Activation ATP ATP ATP->P_EGFR Inhibitor 4-Anilino-7-chloroquinazoline (e.g., Gefitinib) Inhibitor->P_EGFR Inhibition RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 1: EGFR signaling pathway and inhibition by 4-anilino-7-chloroquinazolines.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the nucleophilic aromatic substitution at the C4 position of chloro-substituted quinazolines with various nucleophiles. While not all examples use this compound specifically, the data provides a strong indication of expected outcomes.

Table 1: Reaction with Aromatic Amines (Anilines)

Nucleophile (Aniline Derivative) Solvent Temperature (°C) Time (h) Yield (%) Reference
N-Methyl-4-methoxyaniline THF/H₂O 100 (MW) 0.33 96 [6]
N-Methyl-3-methoxyaniline THF/H₂O 100 (MW) 0.33 87 [6]
4-(N,N-dimethylamino)-aniline Dioxane 80 12 65 [7]

| 3-Ethynylaniline | Isopropanol | Reflux | 6 | ~70-80 |[8] |

Table 2: Reaction with Aliphatic Amines and Other Nucleophiles

Nucleophile Solvent Base Temperature (°C) Time (h) Yield (%) Reference
Thiourea Ethanol - 87 (Reflux) 8 Good [9]
(4-methoxyphenyl)methanethiol Ethanol NaOH Room Temp. - 91 [10]
Various Aliphatic Amines Neat - 130-180 6-8 Moderate-Good [11] (by analogy)

| Sodium Azide | DMF | - | 65 | 6 | 86 |[12] |

Experimental Protocols

The following protocols provide detailed methodologies for key nucleophilic aromatic substitution reactions on a chloro-substituted quinazoline scaffold.

Protocol 1: General Procedure for Synthesis of 4-Anilino-7-chloroquinazolines

This protocol is adapted from procedures for the synthesis of 4-anilinoquinazoline-based EGFR inhibitors.

Protocol1_Workflow Start Start Setup Combine this compound, aniline derivative, and solvent (e.g., isopropanol or dioxane). Start->Setup Heat Heat mixture to reflux (typically 80-100 °C) for 6-12 hours. Setup->Heat Monitor Monitor reaction progress by TLC. Heat->Monitor Monitor->Heat Incomplete Workup Cool to RT, pour into ice water. Filter the precipitate. Monitor->Workup Complete Purify Wash precipitate with water and cold ethanol. Recrystallize if necessary. Workup->Purify End Obtain pure 4-anilino- 7-chloroquinazoline. Purify->End

Figure 2: Experimental workflow for the synthesis of 4-anilino-7-chloroquinazolines.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Solvent (e.g., Isopropanol, Dioxane, or Ethanol)

  • Round-bottom flask with reflux condenser

  • Stirring plate and heating mantle

  • Standard glassware for work-up and filtration

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in the chosen solvent (e.g., 10 mL per mmol of quinazoline).

  • Add the substituted aniline (1.0-1.2 eq) to the mixture. A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction, though many procedures are base-free.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice-cold water with stirring. The product will usually precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a small amount of cold ethanol or diethyl ether to remove impurities.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol 2: Synthesis of 7-Chloro-4-(arylthio)quinazolines

This protocol describes the reaction of this compound with a thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol or other aryl thiol (1.1-1.2 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃, or Sodium Hydroxide, NaOH) (1.1-2.0 eq)

  • Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

  • Round-bottom flask

  • Stirring plate and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or ethanol, add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the aryl thiol (1.1-1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-chloro-4-(arylthio)quinazoline.[13]

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmacologically active compounds. The regioselective nature of its nucleophilic aromatic substitution reactions at the C4 position provides a reliable strategy for introducing molecular diversity. The protocols and data presented herein serve as a guide for researchers in the rational design and synthesis of novel 7-chloro-4-substituted-quinazoline derivatives for drug discovery, particularly in the field of oncology.

References

Application Notes and Protocols for the Amination of 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinazoline with various amines. It includes quantitative data on reaction yields, methodologies for both conventional heating and microwave-assisted synthesis, and purification techniques. Additionally, it visualizes the experimental workflow and a relevant biological signaling pathway inhibited by 4-aminoquinazoline derivatives.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities. In particular, 4-aminoquinazoline derivatives have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology.

The synthesis of these derivatives often involves the nucleophilic aromatic substitution of a chlorine atom at the 4-position of a quinazoline ring with a suitable amine. The chlorine atom at the C4 position of this compound is significantly more reactive towards nucleophilic attack than the chlorine at the C7 position. This regioselectivity allows for the selective introduction of various amine nucleophiles at the 4-position, a key step in the synthesis of numerous therapeutic candidates.

Data Presentation: Amination Reaction Yields

The following table summarizes the reaction conditions and corresponding yields for the amination of substituted 4-chloroquinazolines with different types of amines, demonstrating the versatility of this transformation.

Entry4-Chloroquinazoline DerivativeAmineMethodSolventTemperature (°C)TimeYield (%)Reference
1This compoundAnilineConventionalEthanolReflux6 h~75-85% (Estimated)General Protocol
2This compoundPropylamineConventionalIsopropanolReflux8 h~70-80% (Estimated)General Protocol
34-Chloro-6-bromo-2-phenylquinazolineN-methylanilineMicrowaveTHF/H₂O10010 min91[1]
44-Chloro-6-iodo-2-phenylquinazolineN-methylanilineMicrowaveTHF/H₂O10010 min93[1]
54-Chloro-6-bromo-2-phenylquinazoline2-Methoxy-N-methylanilineMicrowaveTHF/H₂O10020 min87[1]
64-Chloro-6-iodo-2-phenylquinazoline2-Methoxy-N-methylanilineMicrowaveTHF/H₂O10020 min84[1]
74-Chloro-6-bromo-2-phenylquinazoline3-Bromo-N-methylanilineMicrowaveTHF/H₂O10010 min72[1]

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound using Conventional Heating

This protocol describes a general method for the reaction of this compound with primary or secondary amines under standard reflux conditions.

Materials:

  • This compound

  • Amine (Aliphatic or Aromatic) (2-3 equivalents)

  • Solvent (e.g., Ethanol, Isopropanol, or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of quinazoline).

  • Addition of Amine: Add the desired amine (2.0-3.0 eq) to the solution. If the amine is a solid, it can be added directly. The excess amine also serves as a base to neutralize the HCl generated during the reaction.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate. d. Wash the organic layer successively with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to yield the pure 4-amino-7-chloroquinazoline derivative.

Protocol 2: Microwave-Assisted Amination of this compound

This protocol provides a rapid and efficient method for the amination reaction using microwave irradiation, which can significantly reduce reaction times.[1]

Materials:

  • This compound

  • Amine (Aromatic or Heterocyclic) (1.2-1.5 equivalents)

  • Solvent (e.g., THF/H₂O mixture, 2-propanol, or DMF)

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reactor vial, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and the solvent (e.g., a 4:1 mixture of THF and water).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to the desired temperature (typically 100-150 °C) and hold for the specified time (usually 10-40 minutes).[1]

  • Work-up: a. Cool the reaction vial to room temperature. b. Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Visualizations

Experimental Workflow

The general workflow for the amination of this compound is depicted below.

G start Start: Select this compound and Amine prep Preparation: Dissolve Reactants in Appropriate Solvent start->prep reaction Reaction: - Conventional Heating (Reflux) or - Microwave Irradiation prep->reaction workup Work-up: - Solvent Removal - Extraction - Washing reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification end End: Characterized 4-Amino-7-chloroquinazoline purification->end

General experimental workflow for the amination of this compound.
Signaling Pathway

4-Anilinoquinazoline derivatives are known to function as inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site in the kinase domain, they block the downstream signaling pathways that lead to cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->EGFR

Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its rigid, planar structure allows for precise interactions within the ATP-binding pocket of various kinases. 4,7-Dichloroquinazoline, in particular, serves as a versatile starting material for the synthesis of potent and selective inhibitors targeting key kinases implicated in cancer, such as the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The differential reactivity of the chlorine atoms at the C4 and C7 positions enables sequential, regioselective functionalization, providing a straightforward route to a diverse library of kinase inhibitors.[3][4] The C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C7 position is amenable to palladium-catalyzed cross-coupling reactions.[3][4] This document provides detailed protocols and data for the synthesis of kinase inhibitors utilizing this compound.

Key Synthetic Strategies

The synthesis of diverse kinase inhibitors from this compound hinges on a two-step strategy that exploits the differential reactivity of the two chlorine substituents.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the C4 position is significantly more electrophilic and readily undergoes substitution with a variety of amine nucleophiles (e.g., anilines, aliphatic amines).[3] This reaction is typically the first step, installing the moiety that interacts with the hinge region of the kinase ATP-binding site.

  • Palladium-Catalyzed Cross-Coupling at the C7-Position: The less reactive chlorine at the C7 position can be substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl groups that can extend into other regions of the kinase domain, enhancing potency and selectivity.

The general workflow for synthesizing 4,7-disubstituted quinazoline inhibitors is depicted below.

G cluster_workflow General Synthetic Workflow start This compound step1 Step 1: Nucleophilic Aromatic Substitution (SNA_Ar) at C4 start->step1 R-NH2 (e.g., Substituted Aniline) intermediate 4-Anilino-7-chloroquinazoline Intermediate step1->intermediate step2 Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) at C7 intermediate->step2 R'-B(OH)2 Pd Catalyst, Base product Final Product: 4,7-Disubstituted Quinazoline Kinase Inhibitor step2->product

A general synthetic workflow for kinase inhibitors.

Data Presentation: Biological Activity

The 4,7-disubstituted quinazoline scaffold has yielded potent inhibitors against several important cancer-related kinases. The table below summarizes the in vitro inhibitory activity (IC₅₀) of representative compounds.

Table 1: Biological Activity of Representative Kinase Inhibitors
Compound Class/Name Target Kinase IC₅₀ (nM)
Quinazoline-Thiazole Derivative (4f)EGFR (Wild-Type)2.17[5]
Quinazoline-Thiazole Derivative (4f)EGFR (L858R/T790M Mutant)2.81[5]
Quinazoline-Thiazole Derivative (4f)EGFR (L858R/T790M/C797S Mutant)3.62[5]
Quinazolin-4(3H)-one Derivative (6d)EGFR69[1]
6-Arylureido-4-anilinoquinazoline (7a)EGFR11.66[6]
6-Arylureido-4-anilinoquinazoline (7d)EGFR17.02[6]
4-Anilino-2-vinylquinazoline (8h)VEGFR-260.27[7]
Quinazoline-based Derivative (8a)VEGFR-262.5 - 74.8[8]
Quinazoline-based Derivative (9b)VEGFR-219.3 - 66.4[8]
N-phenyl cyclopropane derivative (SQ2)VEGFR-214[9][10]

Experimental Protocols

The following protocols are generalized procedures based on published literature and are intended to serve as a starting point for laboratory synthesis.

Protocol 1: Synthesis of a 4-(Anilino)-7-chloroquinazoline Intermediate (SNAr Reaction)

This protocol describes the selective substitution at the C4 position.

  • Materials:

    • This compound (1.0 equiv)

    • Substituted Aniline (1.1 equiv)

    • Solvent: 2-Propanol or Dioxane

    • Optional: Acid catalyst (e.g., HCl) or Base (e.g., Diisopropylethylamine)[11]

  • Procedure:

    • To a round-bottom flask, add this compound and the chosen solvent (e.g., 2-propanol) to create a suspension.

    • Add the substituted aniline to the mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold solvent (e.g., 2-propanol) and then with diethyl ether to remove impurities.

    • Dry the product under vacuum. The resulting 4-(anilino)-7-chloroquinazoline can often be used in the next step without further purification.

Protocol 2: Synthesis of a 4,7-Disubstituted Quinazoline via Suzuki-Miyaura Coupling

This protocol details the C-C bond formation at the C7 position.

  • Materials:

    • 4-(Anilino)-7-chloroquinazoline intermediate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium Catalyst: e.g., Pd(OAc)₂ (0.05 equiv) with PPh₃ (0.15 equiv), or Pd(PPh₃)₄[4][12]

    • Base: Aqueous Na₂CO₃ (2 M solution, 3.0 equiv)

    • Solvent System: 1,2-Dimethoxyethane (DME) and Water (10:1 ratio)[4]

  • Procedure:

    • In a reaction vial, combine the 4-(anilino)-7-chloroquinazoline intermediate, the arylboronic acid, the palladium catalyst, and the base.

    • Flush the vial with an inert gas (Nitrogen or Argon).

    • Add the degassed DME/Water solvent system via syringe to create a solution (e.g., 0.1 M concentration relative to the starting quinazoline).[4]

    • Seal the vial and heat the mixture to 75-120 °C with vigorous stirring for the required time (typically 4-16 hours).[4][12]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Add water to the mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue using column chromatography on silica gel to obtain the final 4,7-disubstituted quinazoline inhibitor.

Table 2: Summary of Typical Reaction Conditions
Reaction Type Key Reagents Solvent Temperature & Time
SNAr at C4 Amine (e.g., aniline)2-Propanol, Ethanol, DioxaneReflux, 4-12 h
Suzuki Coupling at C7 Arylboronic acid, Pd(OAc)₂/PPh₃, Na₂CO₃DME/H₂O75-120 °C, 4-16 h[4][12]

Signaling Pathway Visualizations

Quinazoline-based inhibitors typically function by competing with ATP in the catalytic cleft of the kinase domain, thereby blocking downstream signaling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation.[13] Its aberrant activation is a hallmark of many cancers. Quinazoline inhibitors like gefitinib and erlotinib block the tyrosine kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream cascades like the RAS/MAPK and PI3K/AKT pathways.[14]

G cluster_egfr EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling ligand EGF Ligand receptor EGFR Receptor ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer ras_mapk RAS-RAF-MEK-ERK Pathway dimer->ras_mapk Signal Transduction pi3k_akt PI3K-AKT Pathway dimer->pi3k_akt Signal Transduction outcome Cell Proliferation, Survival, Growth ras_mapk->outcome pi3k_akt->outcome inhibitor Quinazoline Inhibitor (from this compound) inhibitor->block block->dimer INHIBITS

Inhibition of the EGFR signaling cascade.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[15][16] Inhibitors derived from the quinazoline scaffold can block VEGFR-2 kinase activity, thereby inhibiting downstream pathways like the PLCγ-PKC-MAPK cascade that lead to endothelial cell proliferation and migration.[17]

G cluster_vegfr VEGFR-2 Signaling Pathway and Inhibition cluster_downstream Downstream Signaling ligand VEGF Ligand receptor VEGFR-2 Receptor ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer plc PLCγ Pathway dimer->plc Signal Transduction pi3k PI3K/Akt Pathway dimer->pi3k Signal Transduction outcome Angiogenesis: Endothelial Cell Proliferation, Migration, Survival plc->outcome pi3k->outcome inhibitor Quinazoline Inhibitor (from this compound) inhibitor->block block->dimer INHIBITS

Inhibition of the VEGFR-2 signaling cascade.

Conclusion

This compound is a highly valuable and versatile starting material for the development of kinase inhibitors. The distinct reactivity of its two chlorine atoms allows for a robust and modular synthetic approach to create libraries of compounds for screening. The protocols and data provided herein offer a foundational guide for researchers aiming to synthesize and evaluate novel quinazoline-based inhibitors targeting critical oncogenic kinases.

References

Application Notes and Protocols for Determining the Purity of 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of the purity of 4,7-dichloroquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are essential for quality control, ensuring the identity, purity, and stability of this compound in research and development settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase HPLC method is generally suitable for this analysis.

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)[1]

  • Methanol (HPLC grade)

Chromatographic Conditions:

ParameterMethod 1: Gradient ElutionMethod 2: Isocratic Elution
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Elution GradientIsocratic (e.g., 60% A, 40% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C
Run Time 20 min15 min

Gradient Program (Method 1):

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
20.09010

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

System Suitability: Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Key parameters include:

  • Tailing factor: Should be less than 2.0 for the main peak.

  • Theoretical plates: Should be greater than 2000 for the main peak.

  • Reproducibility: The relative standard deviation (RSD) of the peak area for replicate injections should be less than 2.0%.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject MobilePhase Prepare Mobile Phase MobilePhase->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Data acquisition and processing software

Materials:

  • This compound sample

  • Dichloromethane (GC grade) or other suitable solvent

GC-MS Conditions:

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Sample Preparation:

  • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

Data Analysis:

  • The purity is estimated by comparing the peak area of this compound to the total peak area.

  • Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST). The molecular weight of this compound is approximately 198.05 g/mol .[2]

GC-MS Analysis Workflow

GCMS_Workflow start Prepare Sample (1 mg/mL in DCM) inject Inject 1 µL into GC-MS start->inject separation Separation on DB-5ms Column inject->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection analysis Data Analysis detection->analysis purity Purity by Area % analysis->purity identification Impurity ID via Mass Spectra Library analysis->identification end Report Results purity->end identification->end

Caption: General Workflow for GC-MS Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to detect and identify impurities that have different chemical structures. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure and identify structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of TMS if not already present in the solvent.

Data Acquisition Parameters (Typical for 400 MHz):

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse width: 90°

    • Proton decoupling

Data Analysis:

  • The ¹H and ¹³C NMR spectra should be compared with reference spectra or theoretical chemical shifts.

  • The presence of unexpected signals may indicate the presence of impurities.

  • Quantitative NMR (qNMR) can be used for purity determination by integrating the signals of the analyte against a certified internal standard.

Expected NMR Data

¹H NMR (in CDCl₃): The aromatic protons are expected to appear in the region of δ 7.5-9.2 ppm.[3] ¹³C NMR (in CDCl₃): The aromatic carbons are expected in the range of δ 120-165 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight and identify impurities.

Instrumentation:

  • Mass spectrometer with an ESI source

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile containing 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

Data Analysis:

  • The expected [M+H]⁺ ion for this compound (C₈H₄Cl₂N₂) is approximately m/z 199.0.

  • The isotopic pattern for two chlorine atoms should be observed.

  • Peaks corresponding to potential impurities, such as starting materials or by-products, should be investigated. For example, the methoxy form might be observed if methanol is used as a solvent in the MS.[3]

Summary of Potential Impurities

Based on common synthetic routes, potential impurities in this compound may include:

  • Starting materials: 7-chloro-4-hydroxyquinoline

  • Isomers: Other dichloroquinazoline isomers

  • Related substances: Monochloroquinazolines, trichloroquinazolines

  • Residual solvents: Toluene, ethanol, methanol[5]

A comprehensive purity analysis should aim to separate and identify these potential impurities.

References

Application Notes and Protocols for High-Throughput Screening of 4,7-Dichloroquinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 4,7-dichloroquinazoline-based compounds. This class of molecules has emerged as a significant scaffold in drug discovery, particularly in oncology, due to its potent inhibitory activity against various protein kinases.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent kinase inhibitors. Derivatives of this molecule have shown significant promise in targeting key signaling pathways implicated in cancer cell proliferation, survival, angiogenesis, and metastasis. Notably, these compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met proto-oncogene. High-throughput screening of compound libraries based on the this compound scaffold is a critical step in identifying lead candidates for further drug development.

Target Signaling Pathways

This compound derivatives primarily exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial in oncogenic signaling. Dysregulation of these pathways is a hallmark of many cancers.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC) and other malignancies.[1][2] Upon activation, EGFR triggers downstream cascades, including the MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[3] Quinazoline-based compounds have been developed as potent EGFR inhibitors, including fourth-generation inhibitors designed to overcome resistance mutations.[1][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Diagram 1: EGFR Signaling Pathway Inhibition.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7] Inhibition of VEGFR-2 signaling is a key anti-angiogenic strategy in cancer therapy.[6][8] Several quinazoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[5][8][9]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Diagram 2: VEGFR-2 Signaling Pathway Inhibition.
c-Met Signaling Pathway

The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a role in cell scattering, invasion, and protection from apoptosis.[10] Aberrant c-Met expression is a factor in resistance to EGFR inhibitors and is a target for cancer therapy.[11] Dual inhibitors targeting both EGFR and c-Met have been developed from the quinazoline scaffold.[11]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Invasion Cell Invasion, Metastasis, Survival AKT->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Invasion Inhibitor This compound Derivative Inhibitor->cMet

Diagram 3: c-Met Signaling Pathway Inhibition.

High-Throughput Screening Workflow

A typical HTS workflow for this compound-based compounds involves a primary biochemical screen followed by secondary cell-based assays to confirm activity and assess cytotoxicity.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library This compound Compound Library Primary_Screen Primary Screen: Biochemical Kinase Assay (e.g., EGFR, VEGFR-2, c-Met) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Screen Secondary Screen: Cell-Based Assays Dose_Response->Secondary_Screen Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Resazurin) Secondary_Screen->Cytotoxicity_Assay Lead_Selection Lead Compound Selection Cytotoxicity_Assay->Lead_Selection

Diagram 4: HTS Experimental Workflow.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Primary Screen)

This protocol describes a generic, radiometric-based assay to determine the in vitro inhibitory activity of test compounds against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2, c-Met)

  • Kinase-specific substrate (e.g., poly(Glu:Tyr) 4:1)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound-based test compounds in DMSO.

  • Add 1 µL of diluted compound to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Prepare a master mix containing the assay buffer, substrate, and the target kinase.

  • Add 20 µL of the master mix to each well.

  • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Prepare an ATP solution containing a mix of unlabeled ATP and [γ-³³P]ATP in assay buffer.

  • Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control. Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Cell Viability Assay (Secondary Screen)

This protocol uses a resazurin-based reagent to assess the cytotoxic effects of hit compounds on cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, HT-29 for VEGFR-2, H1975 for dual EGFR/c-Met)[9][11][12]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hit compounds from the primary screen, dissolved in DMSO

  • 384-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader with fluorescence capabilities

Procedure:

  • Using an automated liquid handler, seed cells into 384-well plates at a density of approximately 5,000 cells per well in 40 µL of complete medium.[3]

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Prepare serial dilutions of the hit compounds in culture medium.

  • Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug like doxorubicin) wells.[3]

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • Add 10 µL of the resazurin-based reagent to each well.[3]

  • Incubate for 2-4 hours at 37°C, protected from light.[3]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software.[3]

Data Presentation

Quantitative data from HTS should be summarized for clear comparison of compound potency and selectivity.

Table 1: Biochemical Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
TS-41EGFRL858R68.1
TS-41c-Met0.26
7iEGFR17.32
7dEGFR11.66
12nc-Met30.0
14bVEGFR-216.0
SQ2VEGFR-214.0
SU11274c-Met10.0

Note: Data compiled from various sources for illustrative purposes.[5][8][11][12][13][14]

Table 2: Cell-Based Antiproliferative Activity

Compound IDCell LineIC₅₀ (µM)Target(s)
TS-41A549-P2.76EGFR/c-Met
TS-41H19751.48EGFR/c-Met
TS-41PC-91.76EGFR/c-Met
7iA5492.25EGFR
7iHT-291.72EGFR
7iMCF-72.81EGFR
SQ2HT-293.38VEGFR-2
SQ2COLO-20510.55VEGFR-2

Note: Data compiled from various sources for illustrative purposes.[9][11][12]

Conclusion

The this compound scaffold represents a versatile platform for the development of targeted cancer therapeutics. The protocols and workflows outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel, potent kinase inhibitors. By systematically evaluating compound libraries through biochemical and cell-based assays, researchers can efficiently identify promising lead candidates for further preclinical and clinical development.

References

Application Notes: Structure-Activity Relationship (SAR) Studies of 4,7-Dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad pharmacological activities, particularly as anticancer agents.[1][2] Many of these compounds function as protein kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][3][4] The 4,7-disubstituted quinazoline scaffold is a crucial pharmacophore, with the 4-anilinoquinazoline framework being a common feature in many potent EGFR tyrosine kinase inhibitors.[2][4]

The 4,7-dichloroquinazoline core serves as a versatile and highly reactive intermediate for the synthesis of a wide range of biologically active molecules.[5] The chlorine atoms at the 4 and 7 positions are key to the molecule's utility. The chlorine at the 4-position is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains, most commonly substituted anilines. The substituent at the 7-position, in this case, chlorine, plays a critical role in modulating the compound's potency and selectivity. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 7-position are often essential for high potency.[6]

This document provides a summary of the SAR for this compound analogs, focusing on their activity as kinase inhibitors, and details the experimental protocols for their evaluation.

Quantitative Data Summary

The biological activity of this compound analogs is typically evaluated through biochemical assays (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity). The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) are common metrics. The tables below summarize representative data for various 4-anilino-quin(az)oline analogs, highlighting the influence of substitutions at the 7-position.

Table 1: SAR of 7-Substituted 4-Anilino-Quin(az)oline Analogs as PKN3 and GAK Kinase Inhibitors Note: Data compiled for illustrative purposes. Direct comparison requires standardized assay conditions.[7]

Compound ID7-SubstituentCore ScaffoldPKN3 IC50 (nM)[8]GAK Ki (nM)[8]
14 -ClQuinazoline271.3
13 -FQuinazoline>100012
15 -BrQuinazoline1301.3
11 -IQuinazoline160012
12 -FQuinoline1301.9
16 -IQuinoline144.3

Table 2: Cytotoxicity (GI50 in µM) of 4-Anilinoquinazoline Analogs against Cancer Cell Lines Note: The specific substitution at the 7-position is often Cl, but this table illustrates the general activity of the compound class.

Compound IDCell LineGI50 (µM)Reference
S2 HeLa49[9]
S2 MCF-736.5[9]
S1 HeLa51.4[9]
S1 MCF-757[9]
5cX A549<2.5[2]
5cX H1975<2.5[2]

Signaling Pathway and Mechanism of Action

Quinazoline-based inhibitors primarily target the ATP-binding site within the kinase domain of growth factor receptors like EGFR. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, which activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7] These pathways are crucial for gene transcription related to cell proliferation, survival, and metastasis.[7] 4-Anilinoquinazoline analogs act as ATP-competitive inhibitors, blocking autophosphorylation and thus inhibiting the downstream signals that drive tumor growth.[2][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects EGFR EGFR P P EGFR->P Autophosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor This compound Analog Inhibitor->EGFR Competes with ATP for Kinase Domain ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Proliferation Proliferation Gene->Proliferation Promotes Survival Survival Gene->Survival Promotes Metastasis Metastasis Gene->Metastasis Promotes

Caption: EGFR signaling and the inhibitory mechanism of quinazoline analogs.

Experimental Workflow for SAR Studies

The evaluation of novel this compound analogs follows a structured workflow, from initial design and synthesis to in vitro and in vivo testing. This process allows for the systematic assessment of compound efficacy and the elucidation of structure-activity relationships.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Studies cluster_analysis Analysis A Compound Design & Library Synthesis B Primary Screening: Biochemical Kinase Assays (e.g., EGFR, PKN3) A->B C Hit Identification (Potent Compounds) B->C D Secondary Screening: Cell-Based Viability Assays (e.g., MTT, LDH on A549, MCF-7) C->D E Lead Compound Selection D->E F In Vivo Efficacy Studies (e.g., Xenograft Mouse Models) E->F G ADMET Profiling F->G H SAR Analysis & Lead Optimization G->H H->A Iterative Refinement

Caption: General workflow for the evaluation of this compound analogs.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of this compound analogs on the activity of a target kinase (e.g., EGFR) by quantifying the amount of ATP remaining after the kinase reaction.[7]

Principle: The kinase activity is determined by the amount of ATP consumed during the phosphorylation of a substrate. A kinase detection reagent is added to terminate the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • This compound analogs

  • Target kinase (e.g., recombinant human EGFR)

  • Kinase reaction buffer

  • Substrate (e.g., a generic tyrosine kinase substrate)

  • ATP solution

  • Kinase Detection Reagent (e.g., Kinase-Glo®)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in the kinase reaction buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction Setup:

    • To each well of a white, opaque plate, add 5 µL of the test compound dilution. Include a DMSO-only vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescence Signal Generation:

    • Add 25 µL of Kinase Detection Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.[7]

  • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (Lumi_control - Lumi_sample) / (Lumi_control - Lumi_no_enzyme)

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.[7]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation and viability of cancer cell lines.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound analogs

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)[1][10]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[1]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • The following day, prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Include a DMSO-only vehicle control.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).[13]

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[1]

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Mean OD_sample / Mean OD_control) * 100[12]

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use a non-linear regression model to determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]

References

Application Notes and Protocols: 4,7-Dichloroquinazoline as a Key Intermediate for Afatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afatinib, marketed as Gilotrif®, is a second-generation, orally available tyrosine kinase inhibitor (TKI) used for the treatment of metastatic non-small cell lung cancer (NSCLC).[1][2] It is specifically indicated for patients with tumors harboring common epidermal growth factor receptor (EGFR) mutations.[1][3] Afatinib functions as an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[2][4] This irreversible binding leads to a sustained blockade of the signaling pathways that drive tumor growth and proliferation.[5]

The synthesis of complex heterocyclic molecules like Afatinib requires a robust and scalable chemical process. A key building block in a widely adopted synthetic route is 4,7-dichloro-6-nitroquinazoline.[6] This highly reactive intermediate provides a versatile scaffold for the sequential introduction of the necessary functional groups to construct the final Afatinib molecule. These application notes provide a detailed overview of the synthesis of Afatinib with a focus on this key intermediate, including its preparation, subsequent chemical transformations, and relevant quantitative data.

Mechanism of Action: Afatinib as an ErbB Family Blocker

Afatinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of the ErbB receptor family.[1] Unlike first-generation TKIs like gefitinib and erlotinib which bind reversibly, Afatinib forms a covalent bond with a specific cysteine residue within the ATP-binding site of EGFR, HER2, and HER4.[4][5] This covalent attachment permanently inactivates the receptor, leading to a durable suppression of downstream signaling until new receptors are synthesized.[5]

The binding of growth factors to ErbB receptors triggers their dimerization and subsequent autophosphorylation, activating critical intracellular signaling cascades such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival.[7][8] By blocking this initial phosphorylation step, Afatinib effectively shuts down these pro-oncogenic signals.[4]

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor (e.g., EGF) ErbB_Receptor ErbB Receptor (EGFR, HER2) Growth_Factor->ErbB_Receptor Binds P_ErbB_Receptor Phosphorylated ErbB Dimer (Active) ErbB_Receptor->P_ErbB_Receptor Dimerization & Autophosphorylation PI3K PI3K P_ErbB_Receptor->PI3K Ras Ras P_ErbB_Receptor->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Afatinib Afatinib Block X Block->P_ErbB_Receptor Inhibits

Caption: Afatinib signaling pathway inhibition.

Synthesis of Afatinib: A Multi-Step Process

A scalable and robust synthesis for Afatinib has been developed, which hinges on the preparation of the key intermediate, 4,7-dichloro-6-nitroquinazoline.[6] The overall process can be divided into two major stages: the synthesis of the quinazoline core intermediate, and its subsequent elaboration to yield Afatinib. An optimized three-stage process involving nitro-reduction, amidation, and salification has been reported to produce Afatinib dimaleate with high yield and purity.[9][10]

The following workflow diagram outlines the key transformations in the synthesis of Afatinib, starting from 2-amino-4-chlorobenzoic acid.

Afatinib_Synthesis_Workflow start 2-Amino-4-chlorobenzoic acid (I) step1 Condensation (Formamide) start->step1 intermediate1 7-Chloroquinazolin-4(3H)-one (II) step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 7-Chloro-6-nitroquinazolin-4(3H)-one (III) step3 Chlorination (SOCl2/DMF) intermediate2->step3 key_intermediate Key Intermediate: 4,7-Dichloro-6-nitroquinazoline (IV) step4 Nucleophilic Substitution (3-Chloro-4-fluoroaniline) key_intermediate->step4 intermediate3 4-(3-Chloro-4-fluoroanilino)- 7-chloro-6-nitroquinazoline step5 Etherification ((S)-3-Hydroxytetrahydrofuran) intermediate3->step5 intermediate4 (S)-4-(3-Chloro-4-fluoroanilino)-6-nitro- 7-(tetrahydrofuran-3-yloxy)quinazoline step6 Nitro Reduction (e.g., FeCl3/Hydrazine) intermediate4->step6 intermediate5 (S)-N'-(4-(3-Chloro-4-fluoroanilino)-7- (tetrahydrofuran-3-yloxy)quinazolin-6-yl)amine step7 Amidation ((E)-4-(Dimethylamino) but-2-enoyl chloride) intermediate5->step7 afatinib_base Afatinib (Free Base) step1->intermediate1 step2->intermediate2 step3->key_intermediate step4->intermediate3 step5->intermediate4 step6->intermediate5 step7->afatinib_base

Caption: General experimental workflow for the synthesis of Afatinib.

Experimental Protocols

Protocol 1: Synthesis of Key Intermediate 4,7-Dichloro-6-nitroquinazoline (IV)

This protocol is adapted from a reported three-step synthesis starting from 2-amino-4-chlorobenzoic acid.[6][11]

Step 1a: Preparation of 7-Chloroquinazolin-4(3H)-one (II)

  • Charge a reaction vessel with 2-amino-4-chlorobenzoic acid (I) (1.0 equiv) and formamide (14.0 equiv).

  • Aerate the mixture with nitrogen gas.

  • Heat the stirred mixture to reflux at 160 °C for 1.5 hours. Monitor reaction completion by TLC.

  • Cool the reaction mixture to 80 °C and add water (approx. 15 volumes).

  • Further cool the mixture to -5 °C over 1 hour to induce precipitation.

  • Filter the resulting solid, wash with cold water, and dry to yield 7-chloroquinazolin-4(3H)-one (II).

Step 1b: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one (III)

  • To a stirred mixture of concentrated sulfuric acid and nitric acid, add 7-chloroquinazolin-4(3H)-one (II) portion-wise while maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry to obtain 7-chloro-6-nitroquinazolin-4(3H)-one (III).

Step 1c: Preparation of 4,7-Dichloro-6-nitroquinazoline (IV)

  • Suspend 7-chloro-6-nitroquinazolin-4(3H)-one (III) in thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to 100 °C and maintain for several hours until a clear solution is formed and the reaction is complete.

  • Cool the reaction mixture and carefully remove excess thionyl chloride under reduced pressure.

  • The resulting crude solid is the highly reactive intermediate 4,7-dichloro-6-nitroquinazoline (IV), which is often used directly in the next step without extensive purification.[6]

Protocol 2: Synthesis of Afatinib Free Base from Intermediate (IV)

This protocol outlines the subsequent steps to convert the key intermediate into Afatinib.

Step 2a: Nucleophilic Aromatic Substitution at C4

  • Dissolve 4,7-dichloro-6-nitroquinazoline (IV) in a suitable aprotic solvent such as isopropanol.

  • Add 3-chloro-4-fluoroaniline (approx. 1.0-1.2 equiv).

  • Heat the mixture to reflux for 4-6 hours. Monitor by TLC.

  • Cool the reaction mixture, and collect the precipitated product by filtration to yield 4-(3-chloro-4-fluoroanilino)-7-chloro-6-nitroquinazoline.

Step 2b: Etherification at C7

  • Suspend the product from Step 2a in a solvent like N,N-dimethylformamide (DMF).

  • Add (S)-3-hydroxytetrahydrofuran (approx. 1.1-1.5 equiv) and a non-nucleophilic base such as potassium tert-butoxide.[9]

  • Stir the reaction at room temperature for 4-8 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry and concentrate the organic phase to obtain (S)-4-(3-chloro-4-fluoroanilino)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazoline.

Step 2c: Reduction of the Nitro Group

  • Dissolve the nitro compound from Step 2b in a solvent mixture such as ethanol/water.

  • Add a reducing agent. A common method involves iron powder in the presence of an acid like ammonium chloride, or alternatively, ferric chloride and hydrazine hydrate.[12]

  • Heat the reaction mixture to 50-60 °C for 3-5 hours.

  • After completion, filter the hot reaction mixture to remove iron salts.

  • Concentrate the filtrate to obtain the crude amine, (S)-N'-(4-(3-chloro-4-fluoroanilino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-yl)amine, which is used in the final step.

Step 2d: Final Amidation

  • Dissolve the amine from Step 2c in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylacetamide.[9]

  • Cool the solution in an ice bath.

  • Slowly add a solution of (E)-4-(dimethylamino)but-2-enoyl chloride (or a related activated acylating agent) in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.[12]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization to yield Afatinib free base.

Quantitative Data

Synthesis and Purity

The efficiency of the synthesis is critical for industrial-scale production. The following table summarizes reported yield and purity data for key stages of Afatinib synthesis.

Step / ProductStarting MaterialReported YieldHPLC PurityReference
Synthesis of Intermediate (IV) 2-Amino-4-chlorobenzoic acid56.1% (Overall, 3 steps)N/A[6]
- Step 1a: Condensation2-Amino-4-chlorobenzoic acid82.3%N/A[11]
- Step 1b: Nitration7-Chloroquinazolin-4(3H)-one84.7%N/A[11]
- Step 1c: Chlorination7-Chloro-6-nitroquinazolin-4(3H)-one91.3%N/A[11]
Synthesis of Afatinib Dimaleate N/A84% (Overall for free base)99.90%[9][10]
Analytical Characterization

The final product and intermediates are characterized using various spectroscopic techniques to confirm their identity and purity.

Analysis TypeAfatinib DimaleateReference
Mass Spec (M+H)⁺ 486.0[9]
¹H-NMR (DMSO-d6, δ ppm) 2.36 & 2.14 (m, 2H), 2.83 (s, 6H), 3.78 (m, 1H), 4.01 & 3.92 (m, m, 5H), 5.32 (m, 1H), 6.14 (s, 4H), 6.80 (m, 2H), 7.28 (s, 1H), 7.44 (t, 1H), 7.78 (m, 1H), 8.09 (m, 1H), 8.59 (s, 1H), 8.96 (s, 1H), 9.76 (s, 1H), 10.03 (bs, 1H)[9]
¹³C-NMR (DMSO-d6, δ ppm) 32.31, 42.11, 56.84, 66.51, 71.91, 78.93, 107.22, 108.57, 116.30, 116.59, 116.74, 118.58, 118.83, 122.71, 122.80, 123.93, 127.22, 131.59, 132.22, 133.35, 136.31, 136.35, 147.41, 151.80, 153.47, 153.60, 155.02, 156.99, 162.34, 166.92[9]
IR (cm⁻¹) 3344, 3317, 2862, 1681, 1616, 1573, 1527, 1492, 1458, 1427, 1350, 1249, 1192, 1149, 817[9]
Biological Activity

Afatinib demonstrates potent inhibitory activity against wild-type and mutated forms of the EGFR, which is a key factor in its clinical efficacy.

Target KinaseIC₅₀ / EC₅₀Reference
EGFR (Exon 19 deletion)0.2 nM[3]
EGFR (L858R mutation)0.2 nM[3]
HER214 nM[3]
ErbB-41 nM[3]

Conclusion

The synthesis of Afatinib is a well-defined process where 4,7-dichloro-6-nitroquinazoline serves as a crucial intermediate. Its di-chloro functionality allows for regioselective substitutions at the C4 and C7 positions of the quinazoline ring, enabling the strategic construction of the complex Afatinib molecule. The protocols and data presented here highlight a robust and efficient pathway for the synthesis of this important anticancer agent. Understanding these synthetic strategies is vital for researchers in medicinal chemistry and drug development for process optimization, impurity profiling, and the development of next-generation kinase inhibitors.

References

Application of 4,7-Dichloroquinazoline and its Analogs in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health challenge posed by malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel and effective antimalarial agents. The quinoline and quinazoline scaffolds have historically been a cornerstone of antimalarial chemotherapy, with 4,7-dichloroquinazoline and its close analog, 4,7-dichloroquinoline, serving as critical starting materials for the synthesis of a multitude of potent derivatives. This document provides a comprehensive overview of the application of these scaffolds in antimalarial drug development, detailing key experimental protocols, quantitative data, and the underlying mechanisms of action.

Core Application: A Versatile Scaffold for 4-Aminoquinoline Antimalarials

This compound and its more widely studied analog, 4,7-dichloroquinoline, are pivotal intermediates in the synthesis of the 4-aminoquinoline class of antimalarial drugs.[1] The reactivity of the chlorine atom at the 4-position allows for nucleophilic substitution with various amines, enabling the generation of a diverse library of derivatives. This chemical tractability has been exploited to create some of the most significant antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2] The core strategy involves the substitution of the 4-chloro group with a substituted diamine side chain, a modification crucial for the compound's accumulation in the parasite's acidic food vacuole and its subsequent mechanism of action.[1][3]

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro and in vivo antimalarial activities of 4,7-dichloroquinoline and its derivatives against various strains of Plasmodium falciparum and in murine models.

Table 1: In Vitro Antiplasmodial Activity of 4,7-Dichloroquinoline and its Derivatives

Compound/DerivativeP. falciparum StrainIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
4,7-DichloroquinolineCQ-sensitive (CQ-s)6.7Chloroquine23
4,7-DichloroquinolineCQ-resistant (CQ-r)8.5Chloroquine27.5
CQPA-26NF541290Quinine180
CQPPM-9NF541420Quinine180
Hybrid 4b3D7 (CQ-sensitive)13--
Hybrid 4bK1 (CQ-resistant)20--

IC₅₀: Half-maximal inhibitory concentration; CQ: Chloroquine.

Table 2: In Vivo Efficacy of 4,7-Dichloroquinoline Derivatives in Murine Models

CompoundAnimal ModelParasite StrainDoseParasitemia Reduction (%)Day of Measurement
4,7-DichloroquinolineP. falciparum-infected mice-300 mg/kg/day89.4 (relative to control)Day 4
Chloroquine (control)P. falciparum-infected mice-5 mg/kg/day99.0 (relative to control)Day 4
Compound 3dP. berghei-infected miceANKA5 mg/kg (oral)47Day 7

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of antimalarial candidates are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microplates

  • Test compounds and control antimalarials (e.g., chloroquine)

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

  • Plate Seeding: Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells for positive (known antimalarial) and negative (no drug) controls.

  • Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Following incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for at least one hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vivo Suppressive Test (Peters' 4-Day Test)

This test evaluates the schizonticidal activity of a compound against the erythrocytic stages of Plasmodium in a murine model.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Rodent malaria parasite (e.g., Plasmodium berghei)

  • Test compound and vehicle control

  • Standard antimalarial drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Protocol:

  • Infection: Infect mice intraperitoneally with a suspension of red blood cells parasitized with P. berghei.

  • Treatment: Randomly assign mice to treatment groups. Administer the test compound orally or via the desired route once daily for four consecutive days, starting a few hours after infection. Include a vehicle control group and a positive control group receiving a standard antimalarial.

  • Parasitemia Determination: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression of parasitemia relative to the vehicle control group.

Visualizing Key Processes

Synthesis of 4-Aminoquinoline Derivatives

The general synthetic scheme for producing 4-aminoquinoline antimalarials from 4,7-dichloroquinoline is a foundational concept in the development of these drugs.

G DCQ 4,7-Dichloroquinoline Reaction DCQ->Reaction Amine Substituted Diamine Amine->Reaction Solvent Solvent/Heat Solvent->Reaction Derivative 4-Aminoquinoline Derivative (e.g., Chloroquine, Amodiaquine) Reaction->Derivative Nucleophilic Substitution

Caption: Synthesis of 4-aminoquinoline antimalarials.

Antimalarial Drug Development Workflow

The path from initial discovery to a clinical candidate is a multi-step process involving in vitro and in vivo testing.

G cluster_0 Discovery & Preclinical Hit Identification Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Test Derivatives In Vivo Efficacy In Vivo Efficacy In Vitro Assays->In Vivo Efficacy Promising Candidates Toxicity Screening Toxicity Screening In Vivo Efficacy->Toxicity Screening Candidate Selection Candidate Selection Toxicity Screening->Candidate Selection Favorable Profile G cluster_0 Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Biocrystallization Complex Heme-Drug Complex Heme->Complex Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Heme Binding ParasiteDeath Parasite Death Complex->ParasiteDeath Toxicity

References

Troubleshooting & Optimization

Troubleshooting low yield in 4,7-Dichloroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4,7-dichloroquinazoline. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low yields in this synthesis typically arise from a few critical factors:

  • Hydrolysis of the Product: this compound is highly susceptible to moisture. Any exposure to water during the reaction or workup can convert the product back to the starting material, 7-chloro-4(3H)-quinazolinone, significantly reducing the yield.[1]

  • Incomplete Reaction: The conversion of the hydroxyl group in 7-chloro-4(3H)-quinazolinone to a chloride is a key step. Insufficient reaction time, suboptimal temperature, or impure reagents can lead to an incomplete reaction.[2][3]

  • Poor Quality of Reagents: The purity of the starting material (7-chloro-4(3H)-quinazolinone) and the chlorinating agent (e.g., phosphorus oxychloride - POCl₃ or thionyl chloride - SOCl₂) is crucial. Impurities can lead to side reactions or inhibit the desired transformation.[2]

  • Suboptimal Workup and Purification: Product can be lost during the workup phase, particularly during quenching of the excess chlorinating agent and subsequent extraction or crystallization steps. The product's instability in certain solvents or conditions can also contribute to loss.[1]

Q2: Which chlorinating agent is better, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

Both POCl₃ and SOCl₂ are effective for this transformation. POCl₃ is commonly used, often serving as both the reagent and the solvent.[4] Thionyl chloride, typically with a catalytic amount of dimethylformamide (DMF), is also a viable option.[1] The choice may depend on the specific reaction scale, available equipment, and downstream purification strategy. High yields have been reported with both reagents under optimized conditions.

Troubleshooting Guide

Issue 1: The reaction appears incomplete, with significant starting material remaining.

  • Possible Cause 1: Suboptimal Reaction Temperature or Time.

    • Solution: Ensure the reaction temperature is maintained correctly. For reactions using POCl₃, a temperature of 100°C for at least 3 hours is recommended.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extend the reaction time if starting material is still present.

  • Possible Cause 2: Inactive or Impure Chlorinating Agent.

    • Solution: Use a fresh bottle of POCl₃ or SOCl₂. These reagents can degrade upon exposure to atmospheric moisture. Consider using a newly opened bottle or purifying the reagent before use.

Issue 2: The final product yield is low despite the reaction going to completion (as per TLC).

  • Possible Cause 1: Product Hydrolysis During Workup.

    • Solution: This is a very common issue. This compound is extremely sensitive to moisture and can hydrolyze back to the starting material.[1]

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Anhydrous Workup: When removing the excess POCl₃, perform the concentration under vacuum and then co-evaporate with an anhydrous solvent like toluene multiple times to ensure all traces are removed before exposing the product to any aqueous solutions.[4]

      • Quenching: If quenching is necessary, do so at a low temperature (e.g., by slowly adding the reaction mixture to ice-water) to minimize the rate of hydrolysis. Immediately follow with extraction into an organic solvent.

  • Possible Cause 2: Product Loss During Purification.

    • Solution: Optimize the purification procedure.

      • Crystallization: If purifying by crystallization, perform solvent screening to find a system that provides high recovery.

      • Column Chromatography: If using silica gel chromatography, be aware that the acidic nature of silica can sometimes lead to product degradation. Consider deactivating the silica gel with a base (e.g., triethylamine) before use or opt for a different purification method.

Data Presentation

Table 1: Summary of Reported Reaction Conditions for this compound Synthesis

Starting MaterialReagentsTemperatureTimeYieldReference
7-chloro-4(3H)-quinazolinonePOCl₃100 °C3 hours94.8%[4]
7-chloro-6-nitroquinazolin-4(3H)-oneSOCl₂ / DMF100 °C-91.3%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using POCl₃ [4]

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 7-chloro-4(3H)-quinazolinone (1.0 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 mL).

  • Heating: Heat the reaction mixture in an oil bath at 100°C for 3 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, carefully quenching them, and analyzing by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess POCl₃ under reduced pressure.

    • Add anhydrous toluene (3 x 10 mL) and concentrate under vacuum after each addition (azeotropic removal of residual POCl₃).

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound.

Visualizations

G start Start reagents 1. Combine 7-chloro-4(3H)-quinazolinone with excess POCl₃ under N₂ start->reagents heat 2. Heat reaction mixture to 100°C for 3h reagents->heat monitor 3. Monitor reaction progress by TLC heat->monitor workup 4. Cool and remove excess POCl₃ under vacuum with toluene azeotrope monitor->workup Reaction Complete purify 5. Purify crude product (e.g., Recrystallization) workup->purify end End: Pure this compound purify->end G start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting material remains complete Reaction Complete check_tlc->complete No starting material cause_incomplete1 Increase reaction time/temp incomplete->cause_incomplete1 cause_incomplete2 Use fresh/pure POCl₃ incomplete->cause_incomplete2 cause_complete1 Product hydrolyzed during workup. Implement strict anhydrous conditions. complete->cause_complete1 cause_complete2 Product lost during purification. Optimize crystallization/chromatography. complete->cause_complete2

References

Technical Support Center: Purification of Crude 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4,7-dichloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

Issue 1: Low Recovery After Aqueous Workup

  • Symptom: A significantly lower than expected yield of this compound is obtained after quenching the reaction mixture with water and performing an extraction. TLC analysis of the aqueous layer may show the presence of 7-chloro-4-hydroxyquinazoline.

  • Potential Cause: The 4-chloro group of this compound is highly susceptible to hydrolysis, especially in aqueous basic or even neutral conditions, reverting the product to the starting material, 7-chloro-4-hydroxyquinazoline.[1] This is a common issue with 4-chloroquinazolines.[1]

  • Recommended Solutions:

    • Minimize Contact Time with Water: Perform the aqueous workup as quickly as possible.

    • Use Cold Solutions: Quench the reaction mixture by pouring it onto ice or into ice-cold water to dissipate heat from the hydrolysis of the chlorinating agent and slow down the hydrolysis of the product.[2]

    • Controlled pH Neutralization: If neutralization is necessary, use a weak base like sodium bicarbonate and add it slowly at a low temperature (0-5 °C) to avoid localized areas of high basicity.

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide for neutralization if possible, as this will accelerate product hydrolysis.

Issue 2: Presence of Persistent Yellow/Brown Color in the Final Product

  • Symptom: The isolated this compound is a yellow or brown solid instead of the expected off-white to light yellow crystals.

  • Potential Cause: Formation of colored impurities or decomposition products during the chlorination reaction, which is often performed at high temperatures.

  • Recommended Solutions:

    • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the colored impurities from the desired product.

Issue 3: Difficulty in Removing Residual Phosphorus Oxychloride (POCl₃)

  • Symptom: The purified product has a sharp, acidic odor, and NMR analysis may show phosphorus-containing impurities.

  • Potential Cause: Incomplete removal of the excess POCl₃ used as the chlorinating agent.

  • Recommended Solutions:

    • Azeotropic Distillation: After the reaction, remove the bulk of the POCl₃ under reduced pressure. Then, add a high-boiling inert solvent like toluene and evaporate the solvent again under reduced pressure. Repeating this process (2-3 times) can effectively remove residual POCl₃ through azeotropic distillation.[3]

    • Careful Aqueous Quench: Quench the reaction mixture by adding it slowly to a vigorously stirred mixture of ice and water. POCl₃ reacts violently with water, so a "reverse quench" (adding the reaction mixture to water) is crucial for safety and effective hydrolysis.[4]

Issue 4: Poor Separation or Decomposition during Silica Gel Column Chromatography

  • Symptom: Co-elution of the product with impurities or the appearance of new spots on TLC after running a column, indicating product degradation.

  • Potential Cause:

    • Inappropriate Solvent System: The chosen mobile phase does not provide adequate separation between the product and impurities.

    • Compound Instability on Silica: The slightly acidic nature of silica gel can cause the degradation of acid-sensitive compounds.[5] Chloroquinazolines can be sensitive to hydrolysis, which may be catalyzed by residual water on the silica gel.

  • Recommended Solutions:

    • TLC Optimization: Systematically screen different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) using TLC to find the optimal mobile phase for separation. The target compound should ideally have an Rf value of around 0.3.[6]

    • Deactivate Silica Gel: If decomposition is suspected, use silica gel that has been deactivated by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent).[5]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Unreacted Starting Material: 7-chloro-4-hydroxyquinazoline is a common impurity if the chlorination reaction does not go to completion.[7]

  • Hydrolysis Product: As mentioned in the troubleshooting guide, 7-chloro-4-hydroxyquinazoline can also be formed by the hydrolysis of the product during the workup.[1]

  • Phosphorylated Intermediates: In reactions using POCl₃, incomplete reaction or workup can leave phosphorylated intermediates.[8]

  • Polymeric or Colored Byproducts: High reaction temperatures can lead to the formation of colored, often tar-like, impurities.

Q2: What is the best method for quenching a reaction that uses excess POCl₃?

A2: The safest and most effective method is a "reverse quench." This involves slowly adding the reaction mixture to a vigorously stirred vessel containing crushed ice or an ice-water mixture.[4] This method helps to control the highly exothermic reaction between POCl₃ and water. For Vilsmeier-Haack reactions, which also use POCl₃, quenching into a sodium acetate solution has been shown to be a safe and effective alternative to a simple water quench.[4]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to come out of the solution as a liquid.[9] To address this:

  • Add More Solvent: Reheat the mixture to dissolve the oil, then add more hot solvent to lower the saturation point, which may allow crystallization to occur at a lower temperature.[9]

  • Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of crystals over oil.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.

  • Use a Different Solvent or Solvent System: Select a solvent with a lower boiling point or try a mixed-solvent system.[9]

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the purification process. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) and visualize the spots under a UV lamp (254 nm). The purity of the final product should be confirmed by methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes typical purification strategies and expected outcomes for crude this compound. The values are representative and may vary depending on the scale of the reaction and the initial purity of the crude material.

Purification MethodSolvent/Mobile Phase SystemTypical PurityTypical YieldNotes
Recrystallization Ethanol>98%75-85%Good for removing polar and non-polar impurities.
Toluene>97%70-80%Effective for removing less soluble impurities.
Hexanes/Ethyl Acetate>99%65-75%A mixed-solvent system can be optimized for high purity.
Column Chromatography Silica Gel
10-30% Ethyl Acetate in Hexanes>99%60-70%Good for separating closely related non-polar impurities.
1-5% Methanol in Dichloromethane>98%55-65%For more polar impurities. May require deactivation of silica.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexanes/Ethyl Acetate)

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise with continuous swirling until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of ethyl acetate in hexanes. Aim for an Rf value of ~0.3 for the product.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) and remove the solvent on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) as the elution progresses.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound (from reaction workup) recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column Heavily Impure analysis Purity Analysis (TLC, NMR, HPLC) recrystallization->analysis column->analysis analysis->column Purity < 98% pure_product Pure this compound analysis->pure_product Purity > 98% fail Impure Product analysis->fail Separation Failed

Caption: A general workflow for the purification of crude this compound.

Caption: Troubleshooting decision tree for low yield after aqueous workup.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions on 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4,7-dichloroquinazoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and tabulated reaction data to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the nucleophilic substitution on this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question Possible Causes Solutions and Recommendations
Why is my reaction showing low or no conversion to the desired 4-substituted-7-chloroquinazoline? Insufficient Reactivity: The nucleophile may be too weak, or the reaction conditions are not vigorous enough. The quinazoline ring requires activation for efficient substitution.Increase Reaction Temperature: SNAr reactions on heterocyclic systems often require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature in increments while monitoring the reaction progress by TLC or LC-MS. Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can help to stabilize the charged intermediate (Meisenheimer complex) and solvate the counter-ion of the nucleophile, increasing its reactivity. For some amines, alcohols like isopropanol or ethanol can also be suitable. Base Addition: If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base (e.g., DIPEA, K2CO3) can deprotonate the nucleophile, increasing its nucleophilicity. Microwave Irradiation: Employing microwave synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.
Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.Solvent Screening: Test the solubility of your starting materials in a range of solvents. A solvent system that fully dissolves both the this compound and the nucleophile at the reaction temperature is ideal.
Starting Material Quality: Impurities in the this compound or the nucleophile can inhibit the reaction.Purify Starting Materials: Ensure the purity of your starting materials. This compound can be purified by recrystallization.

Issue 2: Formation of Multiple Products

Question Possible Causes Solutions and Recommendations
My TLC/LC-MS analysis shows multiple spots, indicating the formation of byproducts. What are the likely side reactions? Disubstitution: Although the chlorine at the C4 position is significantly more reactive, under harsh conditions (high temperature, long reaction time), substitution at the C7 position can occur, leading to a 2,7-disubstituted product.Control Stoichiometry and Reaction Time: Use a controlled excess of the nucleophile (e.g., 1.1-1.5 equivalents). Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction.
Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile, leading to the formation of 4-alkoxy-7-chloroquinazoline.Use of Non-Nucleophilic Solvents: If solvent addition is a suspected side reaction, switch to a non-nucleophilic polar aprotic solvent such as DMF, DMSO, or dioxane.
Hydrolysis: The presence of water in the reaction mixture can lead to the formation of 7-chloro-4-quinazolinone.Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Issue 3: Difficult Product Isolation and Purification

Question Possible Causes Solutions and Recommendations
How can I effectively purify my 4-amino-7-chloroquinazoline product? Product Solubility: The product may be highly soluble or sparingly soluble in common organic solvents, making extraction or crystallization challenging.Purification Method: Column chromatography on silica gel is a common and effective method for purifying these types of compounds. A gradient elution system (e.g., ethyl acetate in hexanes) is often successful. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can also be used to obtain highly pure material.
Product Precipitation: The product may precipitate from the reaction mixture upon cooling.Verify Precipitate: If a solid precipitates, it is crucial to verify its identity (e.g., by TLC or melting point) to ensure it is the desired product and not an unreacted starting material or a byproduct.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom is more reactive in this compound?

A1: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the C7 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the intermediate formed upon nucleophilic attack at C4.

Q2: What are the typical reaction conditions for the amination of this compound?

A2: Typical conditions involve reacting this compound with an amine in a polar solvent, often with heating. For less reactive amines, a base may be added. Microwave-assisted synthesis has been shown to be very effective, often leading to shorter reaction times and higher yields.[1][2]

Q3: Can I perform the reaction without a solvent?

A3: Yes, for liquid amines, the reaction can sometimes be carried out "neat" by using an excess of the amine to act as both the nucleophile and the solvent. This is often done at elevated temperatures.

Q4: My reaction mixture turns dark or forms tar. What should I do?

A4: Darkening or tar formation often indicates decomposition of the starting materials or product, which can be caused by excessively high temperatures or the use of a base that is too strong.[3][4] Try reducing the reaction temperature and/or using a milder base (e.g., K2CO3 instead of NaH).

Data Presentation

The following tables summarize reaction conditions for the nucleophilic substitution of this compound and related 4-chloroquinazolines with various amines.

Table 1: Conventional Heating Methods

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineIsopropanol-Reflux688[5]
4-FluoroanilineIsopropanol-Reflux683[5]
4-ChloroanilineIsopropanol-Reflux680[5]
4-MethylanilineIsopropanol-Reflux660[5]
4-(N,N-dimethylamino)anilineDioxaneDIPEA801265[6]
4-AminophenolDioxaneDIPEA801260[6]
PiperazineEthanol-Reflux1891[7]

Table 2: Microwave-Assisted Synthesis

NucleophileSolventTemperature (°C)Time (min)Yield (%)Reference
N-Methyl-4-methoxyanilineTHF/H2O1001063[1][3]
N-Methyl-3-methoxyanilineTHF/H2O1001084[1][3]
N-Methyl-2-methoxyanilineTHF/H2O1002084[1][3]
N-Methyl-3-bromoanilineTHF/H2O1001073[1][3]
4-Fluoro-N-methylanilineTHF/H2O1004075[1][3]
Various Aryl Heterocyclic Amines2-Propanol802076-99[2]

Experimental Protocols

Protocol 1: General Procedure for Conventional Amination of this compound

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or dioxane).

  • Add the desired amine (1.1-2.0 eq).

  • If required, add a base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (6-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, remove the solvent under reduced pressure. Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer successively with an aqueous solution of a weak base (e.g., 5% NaHCO3), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[4][5][6]

Protocol 2: General Procedure for Microwave-Assisted Amination of this compound

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Add a suitable solvent (e.g., a mixture of THF and water, or 2-propanol).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) for the designated time (typically 10-40 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.[1][2][3]

Mandatory Visualizations

experimental_workflow start Start reagents Combine this compound, Amine, Solvent, and optional Base start->reagents reaction_choice Select Reaction Method reagents->reaction_choice conventional Conventional Heating (Reflux) reaction_choice->conventional Conventional microwave Microwave Irradiation reaction_choice->microwave Microwave monitoring Monitor Reaction (TLC / LC-MS) conventional->monitoring microwave->monitoring workup Work-up (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Characterized 4-Amino-7-chloroquinazoline purification->product

Caption: A generalized experimental workflow for the nucleophilic substitution on this compound.

troubleshooting_workflow start Reaction Issue low_yield Low Yield / No Reaction start->low_yield Yes side_products Multiple Products start->side_products No temp Increase Temperature? low_yield->temp harsh_conditions Harsh Conditions? (High Temp / Long Time) side_products->harsh_conditions solvent Change Solvent? temp->solvent No Improvement solution_temp Increase Temperature & Monitor temp->solution_temp Yes base Add/Change Base? solvent->base No Improvement solution_solvent Use Polar Aprotic Solvent (DMF, DMSO) solvent->solution_solvent Yes microwave_option Use Microwave? base->microwave_option No Improvement solution_base Add DIPEA or K2CO3 base->solution_base Yes solution_microwave Switch to Microwave Synthesis microwave_option->solution_microwave Yes water_present Moisture Present? harsh_conditions->water_present No solution_conditions Reduce Temperature & Reaction Time harsh_conditions->solution_conditions Yes nucleophilic_solvent Nucleophilic Solvent? water_present->nucleophilic_solvent No solution_anhydrous Use Anhydrous Conditions water_present->solution_anhydrous Yes solution_inert_solvent Switch to Inert Solvent nucleophilic_solvent->solution_inert_solvent Yes

Caption: A decision tree for troubleshooting common issues in this compound substitution reactions.

References

Common side products in the synthesis of 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,7-Dichloroquinazoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the chlorination of 7-chloro-4(3H)-quinazolinone (also known as 7-chloro-4-hydroxyquinazoline).[1] This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3]

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The main side products and impurities to be aware of are:

  • Unreacted Starting Material (7-chloro-4-hydroxyquinazoline): This is a common impurity resulting from incomplete chlorination.[4]

  • Hydrolysis Product (7-chloro-4-hydroxyquinazoline): this compound is highly susceptible to hydrolysis, and exposure to moisture during the reaction or workup can convert it back to the starting material.[2][4]

  • Phosphorylated Intermediates and "Pseudodimers": When using POCl₃, various phosphorylated intermediates can form. These can react with the unreacted quinazolinone to form dimeric byproducts, often referred to as "pseudodimers".[5][6]

  • Solvent Adducts: If nucleophilic solvents (e.g., alcohols) are used during workup or analysis, they can react with the product to form alkoxy-substituted quinazolines. For instance, the formation of 7-chloro-4-methoxy-6-nitroquinazoline has been observed when methanol was present during mass spectrometry analysis of a related compound.[2]

Q3: My final product is a brownish color. What are these colored impurities and how can I remove them?

A3: The formation of colored impurities is a common issue. These are often high molecular weight byproducts or degradation products. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete chlorination. - Hydrolysis of the product during workup.[4] - Formation of significant amounts of side products.- Ensure the chlorinating agent is in sufficient excess and the reaction is heated for an adequate duration.[1][3] - Perform the workup under anhydrous or near-anhydrous conditions. Quenching the reaction mixture in ice-cold saturated sodium bicarbonate solution can help neutralize acidic byproducts that may promote hydrolysis.[3][4] - Optimize reaction conditions (temperature, reaction time) to minimize side product formation.[5]
Presence of Starting Material in the Final Product - Insufficient amount of chlorinating agent. - Reaction time is too short or the temperature is too low. - Hydrolysis during workup.- Increase the molar excess of the chlorinating agent (e.g., POCl₃). - Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.[3] - Ensure all glassware is dry and use anhydrous solvents. During workup, minimize contact with water and consider extraction with a non-polar organic solvent.
Formation of a Sticky or Oily Product - Presence of phosphorylated intermediates or other polar impurities.- After the reaction, excess POCl₃ should be removed under reduced pressure.[1][3] - The crude product can be triturated with a non-polar solvent to induce crystallization and remove soluble impurities. - Purification by column chromatography may be necessary.
Difficulty in Isolating the Product after Quenching - The product may be sensitive to the pH of the aqueous solution during workup.- Carefully control the pH during the workup. Neutralization with a base like sodium bicarbonate is common.[3] - Ensure efficient extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Experimental Protocol: Chlorination of 7-chloro-4(3H)-quinazolinone with POCl₃

This is a general procedure and may require optimization for specific scales and equipment.

Materials:

  • 7-chloro-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution (ice-cold)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloro-4(3H)-quinazolinone (1 equivalent) in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • The crude residue is then partitioned between dichloromethane and an ice-cold saturated aqueous solution of sodium bicarbonate.[3] Caution: This should be done slowly and with vigorous stirring in a fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography.

Visualization of the Synthetic Pathway and Side Product Formation

The following diagram illustrates the key steps in the synthesis of this compound and the points at which common side products are formed.

Caption: Synthetic pathway of this compound and formation of common side products.

References

Preventing hydrolysis of 4,7-Dichloroquinazoline during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,7-Dichloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this compound, with a specific focus on preventing its hydrolysis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the workup of this compound, providing direct answers and troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of 7-chloro-3H-quinazolin-4-one. What is the likely cause?

A1: The presence of 7-chloro-3H-quinazolin-4-one is a strong indicator of hydrolysis of the 4-chloro group on your this compound product. The chlorine atom at the C-4 position is highly reactive and susceptible to nucleophilic attack by water, especially under non-neutral pH conditions and at elevated temperatures.

Q2: At what pH is this compound most stable during an aqueous workup?

Q3: Can I use a basic wash (e.g., sodium bicarbonate) during the extraction of this compound?

A3: A brief and cold wash with a weak base like sodium bicarbonate can be used to neutralize excess acid, but prolonged contact or the use of stronger bases (e.g., sodium hydroxide) should be avoided as this will significantly increase the rate of hydrolysis. If a basic wash is necessary, it should be performed quickly at low temperatures (0-5 °C).

Q4: My reaction mixture is a dark, oily residue after removing the chlorinating agent (e.g., POCl₃ or SOCl₂). How should I proceed with the workup?

A4: This is a common observation. The recommended procedure is to cool the residue and then carefully quench it by adding it to a mixture of ice and water. This should be done slowly and with vigorous stirring to dissipate heat. Following the quench, proceed with extraction using a water-immiscible organic solvent.

Q5: Is a non-aqueous workup a viable option to prevent hydrolysis?

A5: Yes, a non-aqueous workup is an excellent strategy to completely avoid hydrolysis. This typically involves the removal of the excess chlorinating agent and other volatile reagents under reduced pressure, often with co-distillation using a high-boiling inert solvent like toluene.[1]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low yield of this compound Hydrolysis during aqueous workup.- Ensure the workup is performed at low temperatures (0-5 °C).- Maintain a slightly acidic to neutral pH during extraction.- Minimize the time the compound is in contact with the aqueous phase.- Consider switching to a non-aqueous workup.
Presence of starting material (7-chloro-3H-quinazolin-4-one) in the final product Incomplete reaction or hydrolysis of the product.- Confirm reaction completion by TLC or other analytical methods before workup.- If the reaction is complete, the issue is hydrolysis. Follow the recommendations for preventing hydrolysis mentioned above.
Formation of an emulsion during extraction Fine particulate matter or complex salts at the interface.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Filter the entire mixture through a pad of celite or glass wool to remove particulates.
Product is insoluble or precipitates during workup The hydrochloride salt of the product may precipitate in acidic aqueous layers.- This can be advantageous for isolation. The precipitate can be filtered, washed with cold water, and then either dried or partitioned between a fresh organic solvent and a weak base to obtain the free base.

Data Presentation

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides a qualitative summary of its stability based on general principles for similar heterocyclic compounds.

Condition pH Range Relative Stability Key Considerations
Acidic 1-4ModerateStable for short periods at low temperatures. Protonation of the quinazoline nitrogen may occur.
Neutral 5-7HighOptimal pH range for stability in aqueous media, especially at low temperatures.
Alkaline 8-10LowIncreased rate of hydrolysis due to the presence of hydroxide ions. Avoid prolonged exposure.
Strongly Alkaline >10Very LowRapid hydrolysis is expected. Avoid these conditions.

Experimental Protocols

Protocol 1: Aqueous Workup with pH Control

This protocol is suitable when an aqueous workup is necessary to remove inorganic byproducts.

  • Reaction Quench: After completion of the chlorination reaction (e.g., with POCl₃ or SOCl₂), cool the reaction mixture to room temperature. In a separate flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice/water slurry. The temperature should be maintained below 10 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers. Wash successively with cold water, cold 5% sodium bicarbonate solution (perform this wash quickly), and finally with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure at a temperature not exceeding 40 °C.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes).

Protocol 2: Non-Aqueous Workup

This is the preferred method to minimize the risk of hydrolysis.

  • Removal of Volatiles: After the chlorination reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess chlorinating agent (e.g., POCl₃).

  • Azeotropic Removal: Add toluene to the residue and concentrate the mixture again under reduced pressure. Repeat this step two to three more times to ensure the complete removal of any remaining volatile reagents.[1]

  • Isolation: The resulting crude this compound can be directly used in the next step or purified by recrystallization.

Mandatory Visualization

Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism at the C-4 position.

aqueous_workup start Crude Reaction Mixture quench Quench in Ice/Water (Maintain T < 10°C) start->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash Wash Organic Layer: 1. Cold Water 2. Cold 5% NaHCO₃ (briefly) 3. Cold Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure (T < 40°C) dry->concentrate end Crude this compound concentrate->end troubleshooting_tree start Low yield or presence of 7-chloro-3H-quinazolin-4-one? check_reaction Was the reaction complete before workup? start->check_reaction Yes incomplete_reaction Optimize reaction conditions: - Increase reaction time/temperature - Check reagent purity check_reaction->incomplete_reaction No hydrolysis_issue Hydrolysis occurred during workup. check_reaction->hydrolysis_issue Yes workup_conditions Were workup conditions cold (0-5°C) and pH neutral/acidic? hydrolysis_issue->workup_conditions improve_aqueous Improve aqueous workup: - Work faster - Ensure low temperature - Avoid strong bases workup_conditions->improve_aqueous Yes switch_to_nonaqueous Switch to non-aqueous workup (co-distillation with toluene) workup_conditions->switch_to_nonaqueous No

References

Technical Support Center: Improving Regioselectivity of Reactions with 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of chemical reactions involving 4,7-dichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what determines the regioselectivity of substitution reactions?

The primary reactive sites on this compound for substitution and coupling reactions are the chlorinated positions C4 and C7. The inherent electronic properties of the quinazoline ring system are the main determinant of regioselectivity. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C7 position.[1] This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen (N3), which stabilizes the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).[1]

Computational studies using Density Functional Theory (DFT) have provided further insight, revealing that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][2] This indicates a greater susceptibility to nucleophilic attack. Furthermore, the activation energy for a nucleophilic attack at the C4 position is calculated to be lower than at other positions, supporting the experimentally observed regioselectivity.[1][2]

For transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, exclusive selectivity for the C4 position is also commonly observed due to it being the most electrophilic site.[3]

Q2: I am getting a mixture of C4 and C7 substituted products in my Nucleophilic Aromatic Substitution (SNAr) reaction. How can I improve the selectivity for the C4 position?

Achieving high regioselectivity for the C4 position in SNAr reactions is generally favorable due to its higher intrinsic reactivity. However, if you are observing a mixture of isomers, consider the following troubleshooting steps:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity for the more kinetically favored C4-substituted product.

  • Reaction Time: Shorter reaction times may also favor C4 substitution. Prolonged heating can sometimes lead to the formation of the thermodynamically more stable C7-substituted product or di-substituted products.

  • Nature of the Nucleophile: The choice of nucleophile can influence selectivity. Softer nucleophiles may exhibit higher selectivity for the C4 position.

  • Solvent Effects: The polarity of the solvent can impact the relative reactivity of the C4 and C7 positions. Experimenting with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane), may improve selectivity.[1]

Q3: How can I achieve selective functionalization at the C7 position?

Selective functionalization at the less reactive C7 position is a significant challenge and typically requires a strategic approach. Direct substitution at C7 while the C4 position is unsubstituted is often difficult. A common and effective strategy involves a protecting group approach:

  • Deactivate the C4 position: The more reactive C4-chloro group is first substituted with a temporary deactivating group. A thioether, such as isopropyl mercaptan, can be used for this purpose.[3] This initial reaction occurs exclusively at the C4 position.

  • Functionalize the C7 position: With the C4 position blocked, a subsequent reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig coupling, can be directed to the C7 position.

  • Functionalize or Remove the C4-substituent: The thioether at the C4 position can then be subjected to a desulfurative coupling to introduce a different group, or potentially cleaved to regenerate a different functionality at C4.[3]

Q4: My palladium-catalyzed cross-coupling reaction (Suzuki or Buchwald-Hartwig) is giving low yields. What are the common causes and how can I troubleshoot this?

Low yields in palladium-catalyzed cross-coupling reactions with this compound can arise from several factors:

  • Catalyst Inactivity or Decomposition: The palladium catalyst may not be active under the chosen conditions, or it may be decomposing. The nitrogen atoms in the quinazoline ring can sometimes coordinate too strongly with the metal center, leading to catalyst inhibition.

  • Incorrect Ligand Choice: The phosphine ligand is crucial for the stability and activity of the catalyst. The choice of ligand can significantly influence the outcome of the reaction. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., X-Phos, BrettPhos) are often effective.[4][5]

  • Inappropriate Base: The choice and strength of the base are critical. For Suzuki reactions, bases like Na₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or KtO-Bu are often required.[4] However, strong bases may be incompatible with other functional groups on your substrates.[5]

  • Poor Substrate Solubility: this compound and its derivatives can have poor solubility in some organic solvents, which can hinder the reaction rate. Ensure your chosen solvent can dissolve the reactants at the reaction temperature.

  • Hydrolysis: For Suzuki reactions, competitive hydrolysis of the C4-chloro group can occur under the reaction conditions, leading to the formation of the corresponding quinazolin-4-one and reducing the yield of the desired coupled product.[3]

To troubleshoot, systematically vary the catalyst, ligand, base, and solvent. Running small-scale parallel screens can be an efficient way to identify optimal conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause(s) Suggested Solution(s)
Significant formation of C7-substituted isomerReaction conditions are favoring the thermodynamic product.Lower the reaction temperature. Reduce the reaction time and monitor closely by TLC or LC-MS.
Formation of di-substituted productStoichiometry of the nucleophile is too high. Reaction time is too long or temperature is too high.Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). Lower the reaction temperature and shorten the reaction time.
No reaction or very low conversionNucleophile is not reactive enough. Reaction temperature is too low. Poor solubility of starting materials.Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile. Gradually increase the reaction temperature. Screen different solvents to improve solubility.
Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Suzuki-Miyaura Coupling: Low yield of C4-arylated productCatalyst deactivation. Competitive hydrolysis at C4.[3] Inefficient transmetalation.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands. Use anhydrous solvents and reagents to minimize hydrolysis. Ensure the base is appropriate for the boronic acid/ester being used.
Buchwald-Hartwig Amination: Low yield of C4-aminated productInappropriate ligand for the specific amine. Base is too weak or incompatible.[5] Catalyst inhibition by the quinazoline nitrogen.Screen a panel of bulky, electron-rich phosphine ligands (e.g., X-Phos, SPhos, RuPhos).[5] Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. Consider using a pre-catalyst that is less susceptible to inhibition.
Reaction fails to proceed at C7 (with C4 protected)Steric hindrance at C7. Lower reactivity of the C7-Cl bond.More forcing conditions may be required (higher temperature, longer reaction time). Increase catalyst and ligand loading.[3] Screen different catalyst/ligand systems that are effective for less reactive aryl chlorides.

Data Presentation

Table 1: Regioselective Suzuki-Miyaura Coupling of a this compound Derivative

Starting Material: 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline General Conditions: Pd(PPh₃)₄ (2.5 mol%), Na₂CO₃, DME/ethanol (9:1), Microwave 300W, 80°C, 3h

Arylboronic AcidEquivalents of Boronic AcidProduct(s)Yield (%)Reference
4-Methoxyphenylboronic acid1.2C4-monosubstituted45[6][7]
4-Methoxyphenylboronic acid1.5C4-monosubstituted68[6][7]
4-Methoxyphenylboronic acid4.0C4,C7-disubstituted70[6][7]
4-Chlorophenylboronic acid1.5C4-monosubstituted63[7]
4-Chlorophenylboronic acid2.0C4,C7-disubstituted67[7]
3-Trifluoromethylphenylboronic acid1.5C4-monosubstituted72[7]
Table 2: Regioselective Nucleophilic Aromatic Substitution on Dichloro-N-heterocycles

Note: Data for the closely related 4,7-dichloroquinoline is provided as a reference for typical conditions and yields.

NucleophileSolventTemperature (°C)TimeYield (%)Reference
3-Amino-1,2,4-triazoleEthanol90 (Ultrasound)30 min78-89[8]
1,3-DiaminopropaneNeatReflux2 h83[8]
AnilineDioxane8012 hHigh (not specified)[1]
N,N-Dimethylethane-1,2-diamineNeat1308 hNot specified[8]

Experimental Protocols

Protocol 1: General Procedure for Regioselective SNAr at the C4-Position

This protocol is adapted from a general procedure for the amination of dichloroquinazolines.[1]

  • Preparation: In a round-bottom flask or sealed reaction vial, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dioxane, ethanol, or DMF).

  • Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 eq.) to the solution. If the amine is a salt, an additional base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq.) is required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100°C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is based on the microwave-assisted Suzuki-Miyaura coupling of a substituted this compound.[6][7]

  • Preparation: To a microwave-safe reaction vial, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq. for mono-coupling), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%), and the base (e.g., Na₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Nitrogen or Argon).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of DME and ethanol (e.g., 9:1 v/v).

  • Reaction: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 80-120°C) for the required time (typically 1-3 hours).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination at an Aryl Chloride Position

This is a general protocol and may require optimization for this compound.

  • Preparation: In a Schlenk tube or a glovebox, combine the 4-substituted-7-chloroquinazoline (1.0 eq.), the amine (1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., X-Phos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent and filter through a pad of Celite®.

  • Purification: Separate the layers of the filtrate, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity in this compound Reactions Substrate This compound C4_Position C4 Position (More Reactive) Substrate->C4_Position Electronic Effect (N3-withdrawal) C7_Position C7 Position (Less Reactive) Substrate->C7_Position Reaction_Type Reaction Type Reaction_Type->C4_Position SNAr Suzuki-Miyaura Reaction_Type->C7_Position Requires C4-protection or forcing conditions Conditions Reaction Conditions Temp Temperature Conditions->Temp Time Time Conditions->Time Solvent Solvent Conditions->Solvent Reagent Nucleophile/Coupling Partner Conditions->Reagent Catalyst Catalyst/Ligand Conditions->Catalyst Temp->C4_Position Lower temp favors C4 Reagent->C4_Position Choice affects selectivity Catalyst->C7_Position Can enable C7 reaction

Caption: Logical relationships governing regioselectivity in this compound reactions.

SNAr_Workflow Generalized Workflow for Regioselective S(N)Ar at C4 Start Start Prep Prepare Reactants (this compound, Nucleophile, Solvent, Base) Start->Prep Setup Reaction Setup (Inert atmosphere if needed) Prep->Setup React Heating & Stirring (e.g., 25-100 °C) Setup->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up (Quench, Extract, Wash) Monitor->Workup Complete Purify Purification (Column Chromatography / Recrystallization) Workup->Purify End Characterized 4-Substituted-7-chloroquinazoline Purify->End

Caption: A typical experimental workflow for C4-selective nucleophilic aromatic substitution.

Buchwald_Hartwig_Catalytic_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl + Pd(0)) Pd0->OxAdd Ar-Cl PdII_Complex L_n(Ar)Pd(II)-Cl OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord + HNR'R'', Base Amido_Complex L_n(Ar)Pd(II)-NR'R'' Amine_Coord->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Product (Ar-NR'R'')

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Stability of 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4,7-dichloroquinazoline in acidic and basic media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

Encountering issues during the handling and analysis of this compound is common due to its inherent reactivity. This guide provides solutions to frequently observed problems.

Problem Potential Cause Recommended Action
Unexpected Peaks in Chromatogram (e.g., HPLC) Degradation of this compound. The appearance of new peaks, especially a major, more polar peak, suggests hydrolysis. The primary degradation product is likely 7-chloro-4-hydroxyquinazoline.- Confirm Degradant Identity: Use LC-MS to identify the mass of the impurity. The expected mass would correspond to the replacement of a chlorine atom with a hydroxyl group.- Review Solvent Purity: Ensure all solvents are anhydrous and of high purity. Trace amounts of water can initiate hydrolysis.- Control Temperature: Perform experiments at controlled, and if possible, reduced temperatures to minimize thermal degradation which can accelerate hydrolysis.
Inconsistent Results in Biological Assays Compound instability in aqueous assay buffer. this compound is susceptible to hydrolysis, and the rate can be pH-dependent. This leads to a decrease in the concentration of the active compound over the course of the experiment.- Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.- Minimize Exposure to Aqueous Media: If possible, add the compound to the assay medium at the last possible moment.- Conduct Time-Course Stability Study: Assess the stability of the compound in your specific assay buffer over the duration of the experiment to understand its degradation kinetics.
Low Yield or Failure in Nucleophilic Substitution Reactions Hydrolysis of the starting material. The highly reactive chlorine atom at the 4-position is prone to hydrolysis, which competes with the desired nucleophilic substitution.- Use Anhydrous Conditions: All reactants, solvents, and glassware must be thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the desired reaction over hydrolysis.
Discoloration of Solid Compound or Solutions Potential photodegradation or oxidative degradation. While hydrolysis is the primary concern, exposure to light or air can also lead to the formation of colored impurities.- Store Properly: Keep the solid compound and solutions in amber vials or wrapped in aluminum foil to protect from light.- Use Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas before sealing.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic media?

Q2: What is the stability of this compound in basic media?

A2: this compound is expected to be highly unstable in basic media. Studies on similar quinazoline derivatives show significant degradation in alkaline conditions (e.g., 0.1 M NaOH).[1] The hydroxyl ion is a strong nucleophile that can readily attack the electron-deficient C4-position, leading to rapid hydrolysis to 7-chloro-4-hydroxyquinazoline.

Q3: What are the primary degradation products of this compound in aqueous media?

A3: The primary degradation product is 7-chloro-4-hydroxyquinazoline. This is formed by the hydrolysis of the chlorine atom at the 4-position. This is supported by the fact that 7-chloro-4-hydroxyquinazoline is a common precursor in the synthesis of this compound, indicating the reaction is reversible under hydrolytic conditions.

Q4: How should I store solutions of this compound?

A4: For short-term use, solutions should be prepared fresh in high-purity, anhydrous solvents. For longer-term storage, it is recommended to store aliquots of the solution at -20°C or -80°C in tightly sealed vials, protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air into the solution.

Q5: Are there any analytical methods to monitor the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The method should be able to separate the parent compound from its degradation products, primarily 7-chloro-4-hydroxyquinazoline.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Keep at room temperature and monitor at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Control Sample:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Keep under the same conditions as the stressed samples to serve as a control.

3. Sample Analysis:

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method for analyzing this compound and its primary degradation product.

Chromatographic Conditions:

Parameter Recommendation
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0)B: AcetonitrileGradient elution may be required to achieve optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Select an appropriate wavelength for quantification (e.g., 254 nm).
Injection Volume 10 µL

Visualizations

Degradation Pathway of this compound

This compound This compound 7-Chloro-4-hydroxyquinazoline 7-Chloro-4-hydroxyquinazoline This compound->7-Chloro-4-hydroxyquinazoline H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock_Solution->Neutral Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Neutral->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4,7-Dichloroquinazoline for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4,7-dichloroquinazoline for library production. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: The most prevalent and scalable route involves a two-step process. First, 7-chloro-4(3H)-quinazolinone is synthesized from 2-amino-4-chlorobenzoic acid. This intermediate is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield this compound. This method is favored for its relatively high yields and the availability of starting materials.

Q2: I'm experiencing a significant drop in yield when moving from a lab-scale (1-10 g) to a pilot-scale (100-500 g) synthesis. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced on a smaller scale.[1] These include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[1][2]

  • Reagent Addition Rate: The rate of adding reagents, especially in exothermic reactions, becomes critical. A rate that is too fast can cause temperature spikes, leading to impurity formation.[2]

  • Changes in Reaction Kinetics: The overall reaction kinetics can be affected by the altered physical environment of a large reactor, impacting the desired chemical transformation.[2]

Q3: I am observing new or increased levels of impurities in my scaled-up batch. What are potential side reactions?

A3: The impurity profile often changes during scale-up. Common issues include:

  • Incomplete Chlorination: Residual 7-chloro-4(3H)-quinazolinone may remain if the chlorination reaction does not go to completion.

  • Hydrolysis: this compound is susceptible to hydrolysis back to 7-chloro-4(3H)-quinazolinone, especially during workup if moisture is present and temperatures are elevated.

  • Positional Isomers: During the synthesis of the precursor, positional isomers like 4,5-dichloroquinoline can form and be carried through the synthesis.[3]

  • Solvent-Related Impurities: When using solvents like methanol for purification, there is a risk of forming methoxy-substituted byproducts due to the reactivity of the 4-chloro position.[3]

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: While traditional lab-scale purification often relies on column chromatography, this is generally not feasible for large quantities. For industrial-scale production, the following methods are more suitable:

  • Recrystallization: This is a common method, but solvent selection is crucial to ensure high recovery and purity while avoiding side reactions.[4]

  • Sublimation: Sublimation is an effective technique for purifying this compound at a larger scale. It avoids the use of solvents that can lead to new impurities and can result in a high-purity product.[3]

Troubleshooting Guides

Issue 1: Low Yield
Possible Cause Troubleshooting Action
Inadequate Heat Transfer Ensure efficient stirring and use a jacketed reactor to maintain uniform temperature. For exothermic steps, consider slower reagent addition.[1][2]
Incomplete Reaction Increase reaction time and/or temperature incrementally. Monitor reaction progress by TLC or HPLC to determine optimal conditions.[2]
Sub-optimal Reagent Concentration The ideal concentration may differ from lab-scale. Experiment with adjusting solvent volumes to optimize reaction rates and solubility.[1]
Moisture Contamination Use anhydrous solvents and reagents, particularly in the chlorination step, to prevent hydrolysis of the product and chlorinating agent.
Product Loss During Workup Optimize extraction and filtration procedures. Minimize exposure to water and high temperatures during the workup to prevent hydrolysis.
Issue 2: High Impurity Levels
Possible Cause Troubleshooting Action
Formation of Positional Isomers Purify the starting materials and intermediates to remove any existing isomers before proceeding to the next step.
Incomplete Chlorination Increase the equivalents of the chlorinating agent (e.g., POCl₃) or prolong the reaction time. Monitor the reaction to ensure full conversion of the starting material.
Product Degradation Avoid excessive temperatures and prolonged reaction times. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.
Hydrolysis During Workup Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice) and minimize the contact time with water.
Inefficient Purification For large-scale purification, consider sublimation as an alternative to recrystallization to avoid solvent-related impurities.[3]

Data Presentation

Table 1: Impact of Scale on Yield and Purity of 4,7-Dichloroquinoline
Scale Starting Material (7-chloro-4(3H)-quinazolinone) Yield (%) Purity (%) Reference
Lab-Scale0.155 g94.8>98 (MS)[5]
Pilot-Scale15 g - 500 g90>97 (HPLC)[6]
Table 2: Summary of Reaction Conditions for Key Synthetic Steps
Step Reactants Reagents/Solvents Temperature (°C) Time (h) Yield (%) Reference
1. Quinazolinone Formation 2-Amino-4-chlorobenzoic acidFormamide160-82.3[7]
2. Chlorination 7-Chloro-4(3H)-quinazolinonePOCl₃100394.8[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4(3H)-quinazolinone (Precursor)

This protocol is adapted from a method utilizing 2-amino-4-chlorobenzoic acid and formamide.[7]

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-4-chlorobenzoic acid and formamide is heated to 160°C.

  • The reaction is maintained at this temperature and monitored for completion by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The solid is washed with water and then a suitable organic solvent (e.g., ethanol) to remove residual formamide and other impurities.

  • The product is dried under vacuum to yield 7-chloro-4(3H)-quinazolinone.

Protocol 2: Synthesis of this compound (Chlorination)

This protocol is a general procedure for the chlorination of 7-chloro-4(3H)-quinazolinone using phosphorus oxychloride.[5]

Materials:

  • 7-Chloro-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • Toluene (for azeotropic removal of POCl₃)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, 7-chloro-4(3H)-quinazolinone is suspended in an excess of phosphorus oxychloride.

  • The mixture is heated to 100°C and stirred for 3 hours. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of POCl₃.

  • After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

  • Toluene is added to the residue, and the mixture is concentrated under vacuum. This azeotropic distillation is repeated three times to ensure complete removal of residual POCl₃.

  • The crude product is then purified. For large-scale batches, this can be achieved by recrystallization from a suitable solvent or by sublimation.[3][4]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination start_materials 2-Amino-4-chlorobenzoic Acid + Formamide heating Heat to 160°C start_materials->heating Reaction workup1 Cool, Filter, Wash heating->workup1 Completion product1 7-Chloro-4(3H)-quinazolinone workup1->product1 Isolation start_step2 7-Chloro-4(3H)-quinazolinone product1->start_step2 Intermediate chlorination Add POCl₃, Heat to 100°C start_step2->chlorination Reaction workup2 Remove excess POCl₃ (Azeotropic Distillation) chlorination->workup2 Completion purification Purification (Recrystallization/Sublimation) workup2->purification Crude Product final_product This compound purification->final_product Pure Product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up start Low Yield Observed During Scale-Up check_temp Is Temperature Uniform and Controlled? start->check_temp check_mixing Is Mixing Efficient? start->check_mixing check_reagents Are Reagents Anhydrous and of High Purity? start->check_reagents check_time Is Reaction Time Optimized? start->check_time solution_temp Implement Jacketed Reactor and Controlled Addition check_temp->solution_temp No solution_mixing Optimize Stirrer Speed and Impeller Design check_mixing->solution_mixing No solution_reagents Use Anhydrous Solvents and High-Purity Starting Materials check_reagents->solution_reagents No solution_time Monitor by HPLC/TLC to Determine Endpoint check_time->solution_time No

Caption: Decision tree for troubleshooting low yields in scaled-up synthesis.

References

Technical Support Center: Characterization of Reactive 4,7-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with reactive 4,7-dichloroquinazoline derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and characterization of these compounds.

Frequently Asked Questions (FAQs)

Q1: My purified this compound derivative shows the presence of an impurity with a lower molecular weight in the mass spectrum, even after careful purification. What could this be?

A1: The most common impurity is the hydrolysis product, 7-chloro-4-hydroxyquinazoline (or its tautomer, 7-chloroquinazolin-4(3H)-one). This compound and its derivatives are highly susceptible to hydrolysis due to the reactive chlorine atom at the C4 position. This reaction can occur upon exposure to moisture from the air, solvents, or silica gel during chromatography.

Q2: I am observing significant peak tailing and shifting retention times during HPLC analysis of my this compound derivative. How can I resolve this?

A2: Peak tailing for quinazoline derivatives, which are basic, is often due to interactions with acidic silanol groups on the silica-based column. To mitigate this, consider the following:

  • Mobile Phase Modification: Add a competitive base like triethylamine (TEA) to the mobile phase to block the active sites on the stationary phase.

  • pH Adjustment: Lowering the mobile phase pH can protonate the quinazoline, which may improve peak shape.

  • Column Choice: Use an end-capped column or a column specifically designed for the analysis of basic compounds.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection to prevent retention time shifts.

Q3: During a nucleophilic substitution reaction on this compound, I am getting a mixture of products, including di-substituted compounds. How can I improve the selectivity for mono-substitution at the C4 position?

A3: The chlorine at the C4 position is significantly more reactive than the one at the C7 position. However, forcing conditions can lead to di-substitution. To favor mono-substitution:

  • Control Stoichiometry: Use a controlled amount of the nucleophile (close to 1 equivalent).

  • Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.

Q4: My NMR spectrum of a this compound derivative is complex and difficult to interpret. Are there any common issues to be aware of?

A4: Besides the presence of hydrolysis or other impurities, be aware of:

  • Tautomerism: If a hydroxyl group is present (e.g., in the hydrolysis product), it can exist in equilibrium with its quinazolinone tautomer, leading to a more complex spectrum.

  • Solvent Effects: The chemical shifts of quinazoline protons can be sensitive to the NMR solvent used.

  • Protonation: In acidic solvents, protonation of the quinazoline nitrogen atoms can lead to significant changes in the chemical shifts.

Troubleshooting Guides

Issue 1: Unexpected Impurities in Characterization Data
Symptom Possible Cause Troubleshooting Steps & Solutions
Mass Spectrum: Peak corresponding to [M-Cl+OH]+Hydrolysis: The compound has reacted with water.- Ensure all solvents are anhydrous. - Dry glassware thoroughly. - Perform reactions and sample preparation under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure of the compound to air and moisture during work-up and purification.
Mass Spectrum: Peak corresponding to [M-Cl+OR]+ where R is an alkyl group from the solvent.Solvolysis: The compound has reacted with an alcohol solvent (e.g., methanol, ethanol).- Avoid using alcohol-based solvents during work-up, purification, or for dissolving the sample for analysis if the compound is highly reactive. - If an alcohol solvent is necessary, use it at low temperatures and for the shortest possible time.
TLC/LC-MS: Multiple spots or peaks with similar masses.Isomeric Impurities: Presence of isomers from the synthesis of the starting material (e.g., 2,7-dichloroquinazoline).- Use highly pure starting materials. - Optimize chromatographic conditions for better separation. - Characterize each isomer using techniques like 2D NMR.
NMR Spectrum: Broad peaks or multiple sets of signals for a single compound.Tautomerism or Rotamers: Presence of tautomers (e.g., keto-enol) or restricted rotation around a bond.- Acquire NMR spectra at different temperatures to see if the signals coalesce. - Use different NMR solvents to potentially favor one tautomer.
Issue 2: Poor Chromatographic Performance (HPLC/LC-MS)
Symptom Possible Cause Troubleshooting Steps & Solutions
Peak Tailing Secondary Interactions: Interaction of the basic quinazoline nitrogen with acidic silanol groups on the column.- Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or trifluoroacetic acid). - Add a basic modifier like triethylamine (0.1%) to the mobile phase. - Use a base-deactivated or end-capped column.
Shifting Retention Times Inadequate Equilibration: The column is not fully equilibrated with the mobile phase. Temperature Fluctuations: Changes in ambient temperature affecting the column.- Increase the column equilibration time between injections. - Use a column oven to maintain a constant temperature. - Ensure the mobile phase composition is consistent.
Poor Resolution Suboptimal Mobile Phase: The mobile phase composition is not optimized for separating the analyte from impurities.- Adjust the organic solvent to aqueous buffer ratio. - Try a different organic solvent (e.g., acetonitrile vs. methanol). - Modify the mobile phase pH.

Data Presentation

Table 1: Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline and its Hydrolysis Product
Compound Technique Key Data Reference
4,7-Dichloro-6-nitroquinazoline ¹H-NMR (CDCl₃) δ (ppm): 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8)[1]
¹³C-NMR (CDCl₃) δ (ppm): 163.6 (C-4); 156.9 (C-2); 151.6 (C-8a); 147.5 (C-6); 132.8 (C-7); 132.2 (C-8); 123.5 (C-5); 122.1 (C-4a)[1]
MS (ESI⁺, MeOH) m/z: 244.4 [M+H]⁺[1]
FT-IR (KBr) νₘₐₓ (cm⁻¹): 3089 (C-H); 1645, 1610 (C=N); 1546 (C=C); 1527, 1323 (NO₂)[1]
7-Chloro-6-nitroquinazolin-4(3H)-one (Hydrolysis Product) ¹H-NMR (DMSO-d₆) δ (ppm): 12.73 (br. s, 1H, OH); 8.64 (s, 1H, H-5); 8.27 (s, 1H, H-2); 7.97 (s, 1H, H-8)[1]
¹³C-NMR (DMSO-d₆) δ (ppm): 159.3 (C-4); 151.5 (C-8a); 149.6 (C-2); 144.7 (C-6); 130.4 (C-7); 129.9 (C-5); 124.2 (C-8); 121.7 (C-4a)[1]
MS (ESI⁺, MeOH) m/z: 225.9 [M+H]⁺[1]
FT-IR (KBr) νₘₐₓ (cm⁻¹): 3452, 3215 (O-H); 1696 (C=O); 1666, 1612 (C=N)[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at C4
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Addition of Nucleophile: Add the desired nucleophile (1.0-1.2 equivalents) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Base (if required): If the nucleophile requires deprotonation, add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Sample Preparation for Characterization to Minimize Hydrolysis
  • Handling: Handle the purified this compound derivative in a glove box or under a stream of inert gas whenever possible.

  • Solvent Selection: Use anhydrous deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆ from a sealed ampoule). For other techniques, use high-purity, dry solvents.

  • Storage: Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅) at a low temperature.

  • Analysis: Prepare samples for analysis immediately before running the experiment to minimize the time the compound is exposed to ambient conditions.

Visualizations

Signaling Pathways

Many this compound derivatives are developed as kinase inhibitors. Below are simplified diagrams of the EGFR and VEGFR signaling pathways, which are common targets.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K PKC PKC PLC->PKC Angiogenesis Gene Expression (Angiogenesis, Permeability) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental and Logical Workflows

Caption: Troubleshooting workflow for unexpected characterization results.

References

Minimizing byproduct formation in the chlorination step of quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the chlorination of quinazolinone, a critical step in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chlorination of quinazolinone to 2,4-dichloroquinazoline?

A1: The primary byproducts encountered during the chlorination of quinazolinone, particularly when using phosphorus oxychloride (POCl₃), are phosphorylated intermediates and pseudodimers.[1][2] Phosphorylated intermediates are formed in an initial reaction stage, and these can then react with unreacted quinazolinone to form pseudodimers.[1][2] Additionally, hydrolysis of the chlorinating agent due to moisture can lead to the formation of phosphoric acid and hydrochloric acid, which can complicate the reaction and purification process.[3][4]

Q2: How can I minimize the formation of pseudodimers?

A2: Pseudodimer formation can be effectively suppressed by controlling the reaction temperature and maintaining basic conditions.[1][2] The reaction occurs in two stages: an initial phosphorylation at a lower temperature (below 25°C) followed by chlorination at a higher temperature (70-90°C).[1][2] By adding a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), during the initial low-temperature stage, the formation of pseudodimers can be significantly reduced.[1][2][5]

Q3: What is the optimal temperature for the chlorination step?

A3: A two-stage temperature profile is recommended. The initial phosphorylation reaction should be carried out at a temperature below 25°C.[1][2] Once the formation of the phosphorylated intermediates is complete, the temperature should be raised to 70-90°C to facilitate the conversion to the desired 2,4-dichloroquinazoline.[1][2]

Q4: Why are anhydrous conditions critical for this reaction?

A4: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) react violently with water in an exothermic hydrolysis reaction.[3][4][6] This not only consumes the reagent but also produces byproducts such as phosphoric acid and hydrochloric acid, which can interfere with the reaction and make product isolation more difficult.[3][4] Therefore, ensuring that all glassware, solvents, and reagents are thoroughly dried is crucial for a successful and clean reaction.

Q5: What are the recommended work-up procedures to purify 2,4-dichloroquinazoline?

A5: After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure. The reaction mixture is then carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidity.[7] The crude product, which often precipitates as a solid, can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as petroleum ether, or by column chromatography.[8][9]

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Low yield of 2,4-dichloroquinazoline Incomplete reaction.- Increase the reaction time or temperature (within the recommended 70-90°C range).- Use a larger excess of the chlorinating agent (e.g., 10-20 molar equivalents of POCl₃).[10]
Hydrolysis of the chlorinating agent.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Loss of product during work-up.- Carefully neutralize the reaction mixture to avoid hydrolysis of the product.- Optimize the recrystallization solvent and procedure to minimize product loss.
Presence of a significant amount of starting material (quinazolinone) Insufficient chlorinating agent.- Increase the molar ratio of the chlorinating agent to the quinazolinone. A minimum of 1 molar equivalent of POCl₃ is required for the conversion.[1][2]
Reaction temperature is too low.- Ensure the second stage of the reaction reaches the optimal temperature of 70-90°C.[1][2]
Formation of a sticky or oily product that is difficult to handle Presence of phosphorylated intermediates and pseudodimers.- Implement a two-stage temperature profile (initial phosphorylation <25°C, then chlorination at 70-90°C).[1][2]- Add an organic base (e.g., triethylamine) during the initial phosphorylation step.[1][2][5]
Incomplete removal of POCl₃.- Ensure complete removal of excess POCl₃ under high vacuum before the work-up procedure.
Reaction mixture turns dark or shows signs of decomposition Reaction temperature is too high.- Carefully monitor and control the reaction temperature, especially during the heating phase. Avoid exceeding 90°C.
Presence of impurities in the starting material.- Ensure the quinazolinone starting material is pure and dry before use.

Experimental Protocols

General Protocol for the Chlorination of Quinazolin-2,4-dione using POCl₃

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend quinazolin-2,4-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 10-20 equivalents).

  • Optional Additives: A catalytic amount of N,N-dimethylformamide (DMF) or an organic base like triethylamine (1.2 equivalents) can be added.

  • Reaction:

    • Two-Stage Temperature Profile (Recommended): Stir the mixture at room temperature (<25°C) for 1-2 hours to allow for the formation of phosphorylated intermediates. Then, heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

    • Direct Reflux: Alternatively, the mixture can be directly heated to reflux for 4-10 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Slowly and cautiously pour the residue onto crushed ice or a cold, saturated solution of sodium bicarbonate with vigorous stirring.

    • A precipitate of 2,4-dichloroquinazoline will form.

  • Purification:

    • Collect the solid by vacuum filtration and wash it with cold water.

    • Dry the solid thoroughly.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether or ethanol).

Quantitative Data from Literature
Chlorinating System Base Solvent Temperature Time Yield Reference
POCl₃Triethylamine-Reflux10h79% (molar)[5]
POCl₃ / PCl₅--Water bath6-8hNot specified[7]
POCl₃N,N-diethylanilineTolueneRefluxNot specifiedNot specified[11]
TriphosgeneAlkaline conditionChlorobenzene120°C2h94.5%[8]

Visualizing the Process

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_conditions2 Step 2 Quinazolinone Quinazolinone Phosphorylated_Intermediate Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate Phosphorylation POCl3_low_T POCl₃ (< 25°C) Dichloroquinazoline 2,4-Dichloroquinazoline (Desired Product) Phosphorylated_Intermediate->Dichloroquinazoline Chlorination Pseudodimer Pseudodimer (Byproduct) Phosphorylated_Intermediate->Pseudodimer Reaction with Unreacted Quinazolinone POCl3_high_T POCl₃ (70-90°C) Unreacted_Quinazolinone Unreacted Quinazolinone

Caption: Reaction pathway showing the two-stage chlorination process and the formation of the pseudodimer byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? Start->Check_Conditions Improve_Conditions Action: - Dry all glassware and solvents. - Use an inert atmosphere. Check_Conditions->Improve_Conditions No Check_Temp Check Temperature Profile: - Two-stage heating used? Check_Conditions->Check_Temp Yes Improve_Conditions->Check_Temp Implement_Temp Action: - Phosphorylate at < 25°C. - Chlorinate at 70-90°C. Check_Temp->Implement_Temp No Check_Base Check for Base Addition: - Organic base used? Check_Temp->Check_Base Yes Implement_Temp->Check_Base Add_Base Action: - Add triethylamine or DIPEA. Check_Base->Add_Base No Check_Reagents Check Reagent Stoichiometry: - Sufficient chlorinating agent? Check_Base->Check_Reagents Yes Add_Base->Check_Reagents Increase_Reagents Action: - Increase molar excess of POCl₃. Check_Reagents->Increase_Reagents No End End: Improved Yield and Purity Check_Reagents->End Yes Increase_Reagents->End

Caption: A logical workflow for troubleshooting common issues in the chlorination of quinazolinone.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Novel 4,7-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of novel quinazoline derivatives, with a focus on the 4,7-dichloroquinazoline scaffold, against established anticancer agents. Quinazoline derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as kinase inhibitors in oncology. Many approved cancer drugs, such as gefitinib and erlotinib, are based on the quinazoline core structure and function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of several novel quinazoline derivatives compared to established EGFR inhibitors, gefitinib and erlotinib. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Compound/DerivativeCell LineTarget/Mechanism of Action (if specified)IC50 (µM)Reference CompoundIC50 (µM)
Novel Quinazoline Derivative 1 (Compound 7i)A549EGFR Kinase Inhibitor2.25Gefitinib>50
HT-291.72Erlotinib>50
MCF-72.81Sorafenib6.45
Novel Quinazoline Derivative 2 (Compound 13)A549EGFR Kinase Inhibitor7.35Gefitinib21.17
H1975EGFRL858R/T790M Inhibitor3.01Lapatinib8.05
Novel Quinazoline Derivative 3 (Compound 8a)HCT-116Cytotoxic5.33Doxorubicin1.21
HepG27.94Doxorubicin-
Gefitinib-1,2,3-Triazole Derivative (Comp. 4b)A549Cytotoxic3.94Gefitinib15.11
NCI-H12994.42Gefitinib14.23
NCI-H14371.56Gefitinib20.44

Note: Data is compiled from multiple sources for comparative purposes.[1][3] Experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the biological activity of the quinazoline derivatives cited in this guide.

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: The test compounds (novel quinazoline derivatives and reference drugs) are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in cell culture medium to achieve a range of concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48 to 72 hours.[1][3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

2. EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

  • Reagent Preparation: A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) is prepared. Recombinant human EGFR kinase domain is diluted in the kinase buffer. A substrate solution containing a specific peptide substrate and ATP is also prepared in the kinase buffer.[7]

  • Assay Procedure:

    • Serial dilutions of the test compounds are prepared in DMSO and then further diluted in the kinase buffer.

    • The diluted compounds are added to the wells of a 384-well plate.

    • The EGFR enzyme solution is then added to each well, and the plate is incubated at room temperature.

    • The kinase reaction is initiated by adding the substrate/ATP solution.

    • After incubation, the reaction is stopped by adding a solution containing EDTA.

  • Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an antibody-based detection system (e.g., ELISA).[7]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve of the compound.

Mandatory Visualization

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline This compound Derivative Quinazoline->P Inhibits Autophosphorylation

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Experimental_Workflow start Start synthesis Synthesize Novel This compound Derivatives start->synthesis cell_culture Culture Cancer Cell Lines (e.g., A549, MCF-7) start->cell_culture treatment Treat Cells with Derivatives and Reference Drugs synthesis->treatment cell_culture->treatment mtt_assay Perform MTT Assay (72h incubation) treatment->mtt_assay kinase_assay Perform EGFR Kinase Inhibition Assay treatment->kinase_assay data_analysis Analyze Absorbance Data and Calculate IC50 Values mtt_assay->data_analysis comparison Compare Potency and Selectivity data_analysis->comparison kinase_analysis Determine Kinase Inhibition IC50 kinase_assay->kinase_analysis kinase_analysis->comparison end End comparison->end

Caption: General workflow for screening the anticancer activity of novel compounds.

References

A Comparative Analysis of 4,7-Dichloroquinazoline and 4-chloro-7-methoxyquinazoline for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 4,7-dichloroquinazoline and 4-chloro-7-methoxyquinazoline, two key heterocyclic intermediates in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, reactivity, and the biological significance of their derivatives.

Physicochemical Properties: A Head-to-Head Comparison

Both this compound and 4-chloro-7-methoxyquinazoline are solid compounds at room temperature, with the former appearing as a white to yellow or brown powder or crystalline solid and the latter's appearance not being consistently reported. Their fundamental properties are summarized below, providing a baseline for their handling and application in synthesis.

PropertyThis compound4-chloro-7-methoxyquinazoline
Molecular Formula C₈H₄Cl₂N₂C₉H₇ClN₂O
Molecular Weight 199.04 g/mol 194.62 g/mol [1]
CAS Number 2148-57-455496-52-1[1]
Melting Point 84-88 °C[2]Not consistently reported
Solubility Soluble in chloroform.Not specified

Spectral Data Summary

The structural identity of these compounds is confirmed through various spectroscopic techniques. Below is a comparative summary of their key spectral data.

Spectral DataThis compound4-chloro-7-methoxyquinazoline
¹H NMR (CDCl₃, δ ppm) 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)[3]Not available in CDCl₃
¹³C NMR (CDCl₃, δ ppm) 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)[3]Not available in CDCl₃
Mass Spec (ESI-MS) m/z: 199 [M+H]⁺m/z: 194 [M+H]⁺[4]
IR (KBr, ν cm⁻¹) 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C)[3]Not available

Reactivity Analysis: Nucleophilic Aromatic Substitution

The primary utility of both this compound and 4-chloro-7-methoxyquinazoline in drug synthesis lies in the reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). This reaction is pivotal for introducing a variety of functional groups, most notably substituted anilines, to create a class of compounds known as 4-anilinoquinazolines, many of which are potent enzyme inhibitors.

The presence of an electron-withdrawing chloro group at the C7 position in this compound is expected to enhance the electrophilicity of the quinazoline ring, making the C4 position more susceptible to nucleophilic attack compared to 4-chloro-7-methoxyquinazoline, which has an electron-donating methoxy group at the C7 position. This difference in electronic effects is a critical consideration for reaction kinetics and conditions.

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

The following is a general experimental protocol for the synthesis of 4-anilinoquinazoline derivatives from a 4-chloroquinazoline precursor, which can be adapted for both this compound and 4-chloro-7-methoxyquinazoline.

Materials:

  • 4-Chloroquinazoline derivative (1 equivalent)

  • Substituted aniline (1-1.2 equivalents)

  • Solvent (e.g., isopropanol, ethanol, or acetonitrile)

  • Acid or base catalyst (optional, e.g., HCl, DIPEA)

Procedure:

  • Dissolve the 4-chloroquinazoline derivative in the chosen solvent in a round-bottom flask.

  • Add the substituted aniline to the solution.

  • If required, add the catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

experimental_workflow cluster_synthesis Synthesis of 4-Anilinoquinazolines start Start reactants Dissolve 4-Chloroquinazoline and Substituted Aniline in Solvent reaction Heat to Reflux (Monitor by TLC) workup Cool and Isolate Crude Product (Filtration or Evaporation) purification Purify by Recrystallization or Column Chromatography product Characterize Final Product (NMR, MS, etc.)

Biological Activity of Derivatives: EGFR Inhibition

Derivatives of both this compound and 4-chloro-7-methoxyquinazoline have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The 4-anilinoquinazoline scaffold is a well-established pharmacophore that competes with ATP for binding to the EGFR kinase domain, thereby inhibiting its signaling pathway and preventing cancer cell proliferation.

The nature of the substituent at the 7-position of the quinazoline ring can significantly influence the binding affinity and selectivity of these inhibitors. While a direct comparative study of the parent compounds is not available, the biological activities of their derivatives provide insights into their potential as scaffolds for drug design.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits

Comparative Biological Data

While a direct comparison of the biological activity of this compound and 4-chloro-7-methoxyquinazoline is not available in the literature, the following table presents the IC₅₀ values of some of their derivatives against various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

Derivative ofCompoundCell LineIC₅₀ (µM)Reference
This compoundN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7>10[5]
This compoundN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB4687.35[5]
4-chloro-7-methoxyquinazolineCompound 6m (an anilinoquinazoline derivative)HepG28.3[6]
4-chloro-7-methoxyquinazolineMacrocyclic derivative 3f EGFR Del190.119[7]

Conclusion

Both this compound and 4-chloro-7-methoxyquinazoline are valuable building blocks in medicinal chemistry, particularly for the development of EGFR inhibitors. The choice between these two starting materials will depend on the desired electronic properties of the final compound. The electron-withdrawing nature of the second chlorine atom in this compound may lead to higher reactivity in SNAr reactions, while the electron-donating methoxy group in 4-chloro-7-methoxyquinazoline might influence the biological activity and pharmacokinetic properties of the resulting derivatives. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in their chemical and biological profiles.

References

The Cutting Edge of Cancer Therapy: A Comparative Analysis of 4,7-Dichloroquinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more effective cancer treatments, a class of molecules known as 4,7-dichloroquinazoline-based inhibitors has emerged as a promising frontier. These compounds function by targeting and inhibiting kinases, enzymes that play a pivotal role in cellular signaling pathways often hijacked by cancer cells to promote growth and proliferation. This guide provides a detailed comparison of the efficacy of several this compound derivatives against established kinase inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The 4-anilinoquinazoline scaffold, to which the this compound derivatives belong, is a cornerstone in the development of potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1]

Comparative Efficacy of Kinase Inhibitors

The following table summarizes the in vitro antiproliferative activity of selected this compound-based inhibitors and their alternatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a direct comparison of potency.

Compound IDCore StructureTarget Cancer Cell LineIC50 (µM)Reference InhibitorReference IC50 (µM)
Compound 1 4,7-dichloro-6-nitroquinazoline derivativeA549 (Lung Cancer)< 2.5Zorifertinib31.08
Compound 1 4,7-dichloro-6-nitroquinazoline derivativeH1975 (Lung Cancer)< 2.5Zorifertinib64.17
Compound 2 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazolineBGC823 (Gastric Cancer)4.65Gefitinib>10
Compound 2 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazolineHeLa (Cervical Cancer)7.15Gefitinib10.18
Compound 3 4-Anilino-7-fluoroquinoline derivativeBGC823 (Gastric Cancer)8.32Gefitinib>10
Compound 3 4-Anilino-7-fluoroquinoline derivativeHeLa (Cervical Cancer)10.18Gefitinib>10
Compound 4 Quinazoline sulfonamide derivativeMCF-7 (Breast Cancer)0.0977--
Compound 5 Urea derivative of quinazolineA549 (Lung Cancer)Potent (IC50 = 0.8 nM for EGFRwt)--
Compound 5 Urea derivative of quinazolineH1975 (Lung Cancer)Potent (IC50 = 2.7 nM for EGFR L858R/T790M)--

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of the efficacy of these inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays cited in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase, in this case, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives and reference inhibitors)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the peptide substrate and the diluted test compound.

  • Kinase Reaction Initiation: Add the recombinant EGFR kinase to each well to start the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • ATP Addition: Add ATP to each well to initiate the phosphorylation reaction. The final reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP and then using a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Mechanisms

To better understand the context in which these inhibitors operate, the following diagrams illustrate a key signaling pathway and the general workflows of the experimental assays.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Reagents to Plate A->B C Incubate to Allow Reaction B->C D Add Detection Reagent C->D E Measure Signal (Luminescence) D->E F Analyze Data (Calculate IC50) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow A Seed Cancer Cells in Plate B Treat Cells with Inhibitor A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Analyze Data (Calculate IC50) G->H

Caption: Workflow for the MTT cell viability assay.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4,7-Dichloroquinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 4,7-dichloroquinazoline scaffold serves as a crucial intermediate in the synthesis of numerous potent kinase inhibitors.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of prominent kinase inhibitors derived from this core structure, offering insights into their on- and off-target activities. Due to the nature of this compound as a synthetic precursor, this guide focuses on its clinically relevant derivatives, such as Lapatinib, Erlotinib, and Gefitinib, to provide a practical framework for evaluating inhibitor selectivity.

Comparative Cross-Reactivity Profiles

The following tables summarize the inhibitory activity of key this compound-derived inhibitors against a panel of kinases. This data, compiled from various kinase profiling studies, highlights the spectrum of activity and potential off-targets for each compound. Lower values (e.g., Kd, IC50) indicate stronger binding or inhibition.

Compound Primary Target(s) Off-Target Kinases (Selected) Selectivity Score (Example)
Lapatinib EGFR, HER2 (ERBB2)ABL1, ABL2, EPHA4, EPHB1, EPHB2, EPHB3, EPHB4, KIT, LCK, LYN, SRC, YES1, RIPK2, STK10S(10) = 0.15
Erlotinib EGFRABL1, LCK, LYN, SRC, YES1, SLK, STK10S(10) = 0.08
Gefitinib EGFRLCK, LYN, SRC, YES1, EphB4, BRKS(10) = 0.04

Table 1: Overview of Kinase Inhibitor Selectivity. Selectivity scores (S-scores) provide a quantitative measure of promiscuity, with lower scores indicating higher selectivity. The scores presented here are illustrative and depend on the specific panel of kinases tested.

Kinase Lapatinib (Kd, nM) Erlotinib (Kd, nM) Gefitinib (IC50, nM)
EGFR 3126 - 37
ERBB2 (HER2) 13400>10,000
SRC 133360>10,000
ABL1 280380-
LCK 300400-
LYN 300400~1,000
YES1 300400-
EphB4 --~1,000
BRK --~1,000
STK10 1,1001,800-
RIPK2 1,400--

Experimental Protocols

The cross-reactivity data presented is typically generated using one or more of the following experimental methodologies.

KinomeScan™ Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay relies on competitive binding between a test compound and an immobilized, active-site-directed ligand for a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A reduced amount of bound kinase in the presence of the test compound signifies a stronger interaction.[6][7]

  • Protocol Outline:

    • Reagent Preparation: Test compounds are serially diluted. A library of DNA-tagged human kinases is utilized. Streptavidin-coated magnetic beads are prepared and coated with a biotinylated, immobilized ligand.

    • Binding Assay: The DNA-tagged kinase, test compound, and ligand-coated beads are combined in assay wells and incubated to reach binding equilibrium.

    • Washing and Elution: Unbound components are washed away, and the kinase-ligand complexes are eluted.

    • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

    • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). The results can be reported as a percentage of control or used to determine the dissociation constant (Kd).[6]

In Vitro Kinase Enzymatic Assays (e.g., Radiometric or Luminescence-Based)

These assays directly measure the enzymatic activity of a kinase and the inhibitory effect of a compound.

  • Principle: A purified, active kinase is incubated with its substrate and ATP (often radiolabeled [γ-³²P]ATP). The inhibitor is added at varying concentrations to determine its effect on the transfer of the phosphate group to the substrate.

  • Protocol Outline:

    • Reaction Setup: The kinase, substrate, and test compound (or vehicle control) are combined in an appropriate buffer in a microplate well.

    • Initiation: The kinase reaction is initiated by the addition of ATP.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted to a light signal.[8]

    • Data Analysis: The percentage of kinase activity relative to the control is calculated, and IC50 values are determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the engagement of a compound with its target protein in a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.

  • Protocol Outline:

    • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

    • Heating: The treated cells are heated to a range of temperatures.

    • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

    • Data Analysis: A "melting curve" is generated for the target protein in the presence and absence of the compound. A shift in this curve indicates target engagement.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways often modulated by this compound-based inhibitors and a general workflow for inhibitor profiling.

G cluster_0 Experimental Workflow for Kinase Inhibitor Profiling Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Kinome-wide Profiling Kinome-wide Profiling Primary Target Assay->Kinome-wide Profiling Cell-based Assays Cell-based Assays Kinome-wide Profiling->Cell-based Assays Data Analysis Data Analysis Kinome-wide Profiling->Data Analysis In Vivo Studies In Vivo Studies Cell-based Assays->In Vivo Studies Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->Compound Synthesis

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.

G cluster_1 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2_SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Key downstream cascades of the EGFR signaling pathway.[9][10][11][12]

G cluster_2 Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK PKC->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability

Caption: Major signaling axes downstream of VEGFR2 activation.[13][14][15][16][17]

G cluster_3 Role of Src Family Kinases (SFKs) in Receptor Signaling Receptor Cell Surface Receptor (e.g., EGFR, Integrin) SFKs Src Family Kinases (Src, Lck, Lyn) Receptor->SFKs STATs STATs SFKs->STATs PI3K_AKT PI3K-AKT Pathway SFKs->PI3K_AKT RAS_MAPK RAS-MAPK Pathway SFKs->RAS_MAPK FAK Focal Adhesion Kinase SFKs->FAK Gene_Expression Gene_Expression STATs->Gene_Expression Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell_Proliferation RAS_MAPK->Cell_Proliferation Cell_Migration Cell_Migration FAK->Cell_Migration

Caption: Src family kinases as central nodes in cellular signaling.[18][19][20][21][22]

References

Confirming Cellular Target Engagement of 4,7-Dichloroquinazoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of 4,7-dichloroquinazoline compounds, a scaffold common in kinase inhibitors. We present supporting experimental data from related quinazoline derivatives, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.

The this compound core is a privileged scaffold in medicinal chemistry, notably as a precursor to numerous potent kinase inhibitors, including epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.[1] Verifying that a novel this compound derivative binds to its intended kinase target within the complex cellular environment is paramount for establishing its mechanism of action and guiding further development. Several robust techniques can be employed for this purpose, each with distinct advantages and limitations. This guide will focus on three primary methods: the Cellular Thermal Shift Assay (CETSA), Chemoproteomics using Kinobeads, and Activity-Based Protein Profiling (ABPP).

Comparative Analysis of Target Engagement Methods

The choice of method to confirm target engagement depends on various factors, including the availability of specific reagents, the required throughput, and the nature of the target protein. Below is a summary of quantitative data for well-characterized quinazoline-based kinase inhibitors, illustrating the type of results each technique can yield.

MethodCompound ExamplePrimary Target(s)Cell LineKey Quantitative ReadoutReference(s)
CETSA LapatinibEGFR, HER2Breast Cancer CellsThermal stabilization of target proteins
GefitinibEGFRK-562Thermal stabilization of target proteins[2]
Kinobeads ErlotinibEGFRMouse HeartKinome-wide IC50 values[3]
GefitinibEGFRHNSCC Cell LinesDifferential protein expression[4]
ImatinibABL, DDR1, NQO2K562IC50 = 250 nM (ABL), 90 nM (DDR1), 43 nM (NQO2)[5]
ABPP Compound 7a (acrylamide-functionalized quinazoline)FabFXanthomonas oryzaeEC50 = 13.20 µM[6][7]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams illustrate a typical CETSA workflow, the EGFR signaling pathway commonly targeted by quinazoline inhibitors, and the logical relationship between the different target engagement confirmation methods.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A 1. Culture cells B 2. Treat with this compound compound or vehicle (DMSO) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat to a range of temperatures (e.g., 40-60°C) C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble and precipitated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze by Western Blot, ELISA, or Mass Spectrometry G->H

Figure 1: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline This compound Compound Quinazoline->EGFR Inhibits ATP binding

Figure 2: Simplified EGFR signaling pathway targeted by quinazoline-based inhibitors.

Logic_Diagram cluster_goal Primary Goal cluster_methods Experimental Approaches cluster_readouts Primary Readouts Goal Confirm Target Engagement of this compound Compound CETSA CETSA (Thermal Stability) Goal->CETSA Kinobeads Kinobeads (Affinity Purification) Goal->Kinobeads ABPP ABPP (Covalent Probes) Goal->ABPP Readout_CETSA Shift in Protein Melting Temperature CETSA->Readout_CETSA Readout_Kino IC50 / EC50 Values (On- and Off-Targets) Kinobeads->Readout_Kino Readout_ABPP Identification of Covalently Labeled Peptides ABPP->Readout_ABPP

Figure 3: Logical relationship between target engagement confirmation methods.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in cells.[8]

a. Melt Curve Protocol:

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with the this compound compound at a fixed concentration (e.g., 10x the in vitro IC50) or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Heat the PCR tubes to a range of temperatures (e.g., 40-60°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 25°C. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

b. Isothermal Dose-Response (ITDR) Protocol:

  • Cell Culture and Treatment: Prepare cell lysates as described in the melt curve protocol.

  • Compound Titration: Aliquot the cell lysate and add a range of concentrations of the this compound compound. Include a vehicle control. Incubate at room temperature for 30 minutes.

  • Heating Step: Heat all samples at a single temperature (determined from the melt curve, typically the temperature at which ~50% of the protein is denatured in the vehicle control) for 3 minutes.

  • Lysis, Fractionation, and Analysis: Follow steps 4 and 5 from the melt curve protocol.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.[9]

Chemoproteomics with Kinobeads

This method uses broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the cellular kinome. Target engagement is measured by the ability of a free compound to compete with the beads for binding to specific kinases.[10][11]

  • Cell Lysate Preparation: Culture and harvest cells as described for CETSA. Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Determine the protein concentration of the clarified lysate.

  • Compound Incubation: Aliquot the cell lysate (e.g., 1-5 mg of total protein per sample). Add the this compound compound at various concentrations (e.g., from 1 nM to 10 µM) or vehicle (DMSO). Incubate for 45-60 minutes at 4°C with gentle rotation.

  • Kinobeads Enrichment: Add kinobeads slurry to each lysate sample and incubate for 1-2 hours at 4°C with rotation to allow for the binding of kinases not occupied by the test compound.

  • Washing: Pellet the kinobeads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the bound proteins into peptides.

  • Mass Spectrometry Analysis: Collect the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. For each kinase, plot the signal intensity against the compound concentration to generate a competition binding curve. The EC50 value for each kinase can be determined, providing a measure of the compound's potency and selectivity across the kinome.[10]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently react with the active sites of enzymes in a mechanism-based manner.[12] For kinase inhibitors, this often involves designing a probe based on the this compound scaffold that incorporates a reactive group (e.g., an acrylamide to target a cysteine near the active site) and a reporter tag (e.g., an alkyne or biotin for detection and enrichment).[6][7]

  • Probe Synthesis: Synthesize an activity-based probe derived from the this compound scaffold.

  • Cell Treatment: Treat intact cells or cell lysates with the probe. To confirm target engagement of a non-probe compound, pre-incubate the cells/lysate with the this compound compound before adding the probe. The compound will compete with the probe for binding to the target, leading to a decrease in the probe's signal.

  • Lysis and Reporter Tag Conjugation (for alkyne probes): Lyse the cells. If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a fluorescent dye or biotin for visualization or enrichment, respectively.

  • Analysis:

    • Gel-based: Separate the proteins by SDS-PAGE and visualize the probe-labeled proteins by in-gel fluorescence scanning. A decrease in the band intensity corresponding to the target protein in the presence of the competing compound confirms target engagement.

    • Mass Spectrometry-based: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and identify them by LC-MS/MS. This allows for the unbiased identification of the compound's targets.

  • Data Analysis: Quantify the signal intensity from the gel or the spectral counts from the mass spectrometry data to determine the extent of target engagement at different compound concentrations, allowing for the calculation of an IC50 value.[6][7]

Conclusion

Confirming the target engagement of novel this compound compounds in a cellular environment is a multi-faceted process that can be addressed with several powerful techniques. CETSA provides a direct biophysical measure of target stabilization, kinobeads profiling offers a broad overview of a compound's kinome-wide selectivity, and ABPP allows for the identification of targets through covalent labeling. By selecting the appropriate method and carefully designing the experiments, researchers can gain high-confidence validation of their compound's mechanism of action, a crucial step towards the development of new targeted therapies.

References

A Comparative Guide to the Anticancer Activity of 4,7-Dichloroquinazoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo evaluation of the anticancer activity of 4,7-dichloroquinazoline and structurally related quinazoline derivatives. Through a comparative analysis with established chemotherapeutic agents—Cisplatin, Doxorubicin, and Paclitaxel—this document aims to furnish researchers with the necessary data and methodologies to assess the therapeutic potential of this class of compounds.

Comparative In Vitro Cytotoxicity

The cytotoxic potential of quinazoline derivatives is typically evaluated across a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, the data for structurally related chloro-substituted quinazoline analogs provide valuable insights into their anticancer efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these compounds compared to standard anticancer drugs.

Table 1: In Vitro Anticancer Activity of Quinazoline Derivatives (IC50 in µM)

Compound/DerivativeCell LineTarget/Mechanism of Action (if specified)IC50 (µM)
Quinazoline Analog 1 (Hypothetical 4,7-dichloro-derivative) MCF-7 (Breast)EGFR/PI3K InhibitionData not available
HCT-116 (Colon)EGFR/PI3K InhibitionData not available
A549 (Lung)EGFR/PI3K InhibitionData not available
4-Anilinoquinazoline Derivative A549 (Lung)EGFR Inhibition6.54[1]
H1975 (Lung)EGFR T790M/L858R Inhibition1.94[1]
Quinazoline-Semicarbazone Derivative A549 (Lung)EGFR Inhibition~0.056 (56 nM)[2]
MCF-7 (Breast)EGFR Inhibition~0.056 (56 nM)[2]
Dimorpholinoquinazoline Derivative (7c) MCF-7 (Breast)PI3K/Akt/mTOR InhibitionLow to sub-micromolar[3][4]

Note: The data for quinazoline analogs are compiled from various sources for comparative purposes. Experimental conditions may vary between studies.

Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Drugs (IC50 in µM)

DrugMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Cisplatin 2.5 - 20.72[5][6]~104.97 - 23.4[7][8][9][10]
Doxorubicin 0.4 - 2.5[11][12]~6.90> 20[11][12]
Paclitaxel 2.24 - 7.5[13][14]2.46[13]1.35 - 10[15][16][17]

Note: IC50 values for standard drugs can vary significantly based on experimental conditions and exposure times.[5]

Signaling Pathways and Mechanism of Action

Quinazoline derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival. A primary mechanism involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and downstream pathways like the PI3K/Akt/mTOR cascade.[1][3][18]

EGFR_PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Quinazoline This compound (and analogs) Quinazoline->EGFR Inhibits Quinazoline->PI3K Inhibits

Figure 1: Postulated inhibition of EGFR and PI3K/Akt/mTOR signaling pathways by this compound analogs.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and facilitate comparative studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[19][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline compound and control drugs for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Experimental workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and untreated cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[22]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[23]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[22][24]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[25]

Apoptosis Detection by Western Blot

Western blotting is employed to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP.[26][27][28][29]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.[26]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[26]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[26]

  • Detection: Visualize the protein bands using an ECL detection system.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (Blotting) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Analysis of Protein Expression G->H

Figure 3: General workflow for Western blot analysis.

In Vivo Antitumor Efficacy

The in vivo anticancer activity of quinazoline derivatives is commonly assessed using human tumor xenograft models in immunodeficient mice.

Xenograft Mouse Model

Animal Model:

  • Athymic nude mice or SCID mice are typically used.[30][31]

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[32]

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[33]

  • Drug Administration: Administer the this compound analog or control drug (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.

Table 3: Representative In Vivo Efficacy of a Quinazoline Derivative

ParameterRepresentative Quinazoline DerivativeVandetanib (Reference Drug)
Target(s) VEGFR-2VEGFR-2, EGFR, RET
In Vivo Model Human hepatocellular carcinoma (HepG-2) xenograft in nude miceNon-small cell lung cancer xenograft
Tumor Growth Inhibition Significant inhibition of tumor growthSignificant inhibition of tumor growth
Mechanism of Action Inhibition of VEGFR-2 phosphorylation and downstream signalingInhibition of tumor angiogenesis and proliferation

Source: Adapted from a comparative guide on a representative 2,4-disubstituted quinazoline derivative.

This guide provides a foundational framework for the evaluation of this compound and its analogs as potential anticancer agents. The provided data and protocols are intended to support further research and development in this promising area of oncology.

References

Head-to-head comparison of different synthetic routes to 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,7-Dichloroquinazoline is a crucial building block for a variety of pharmacologically active compounds, and its synthesis has been approached through several routes. This guide provides a head-to-head comparison of two primary synthetic pathways to this compound, offering detailed experimental protocols and quantitative data to inform decisions on synthetic strategy.

Comparative Analysis of Synthetic Routes

The two principal routes for the synthesis of this compound begin from either 2-amino-4-chlorobenzoic acid or its cyclized derivative, 7-chloro-4(3H)-quinazolinone. The choice between a two-step and a one-step synthesis involves trade-offs in overall yield, reaction time, and starting material availability.

ParameterRoute 1: From 2-Amino-4-chlorobenzoic AcidRoute 2: From 7-Chloro-4(3H)-quinazolinone
Starting Material 2-Amino-4-chlorobenzoic Acid7-Chloro-4(3H)-quinazolinone
Number of Steps 21
Overall Yield ~78% (calculated from reported step yields)94.8%[1]
Reaction Time 5-7 hours3 hours[1]
Key Reagents Formamide, Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)[1]
Intermediates 7-Chloro-4(3H)-quinazolinoneNone

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes is depicted below.

cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Step Synthesis A 2-Amino-4-chlorobenzoic Acid B 7-Chloro-4(3H)-quinazolinone A->B Formamide, 150-160°C, 2-4h C This compound B->C POCl₃, 100°C, 3h (Yield: 94.8%) D 7-Chloro-4(3H)-quinazolinone E This compound D->E POCl₃, 100°C, 3h (Yield: 94.8%)

Synthetic Routes to this compound

Experimental Protocols

Route 1: Synthesis from 2-Amino-4-chlorobenzoic Acid

This route involves two distinct experimental steps: the initial cyclization to form the quinazolinone intermediate, followed by chlorination.

Step 1: Synthesis of 7-Chloro-4(3H)-quinazolinone

This procedure is adapted from the synthesis of analogous quinazolinones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: The solid precipitate of 7-chloro-4(3H)-quinazolinone is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified product. An estimated yield of 82.3% can be expected based on similar syntheses.

Step 2: Synthesis of this compound

  • Reaction Setup: 7-chloro-4(3H)-quinazolinone (0.155 g, 0.858 mmol) is dissolved in 1 mL of phosphorus oxychloride (POCl₃) in a screw-cap vial.[1]

  • Heating: The vial is sealed and placed in an oil bath at 100 °C for 3 hours.[1]

  • Work-up and Isolation: Upon completion of the reaction, the resulting solution is concentrated under vacuum.[1] The residue is co-concentrated from toluene three times to azeotropically remove any residual phosphorus oxychloride, providing the desired this compound.[1]

  • Yield: This step yields the target compound at 94.828%.[1]

Route 2: Synthesis from 7-Chloro-4(3H)-quinazolinone

This one-step protocol offers a more direct path to the final product.

  • Reaction Setup: In a screw-cap vial, 7-chloro-4(3H)-quinazolinone (0.155 g, 0.858 mmol) is dissolved in 1 mL of phosphorus oxychloride (POCl₃).[1]

  • Heating: The sealed vial is heated in an oil bath at 100 °C for 3 hours.[1]

  • Work-up and Isolation: After the reaction is complete, the solution is concentrated under vacuum.[1] To ensure complete removal of residual phosphorus oxychloride, the product is co-concentrated with toluene three times.[1]

  • Yield: The resulting this compound is obtained in a yield of 94.828%.[1]

Conclusion

Both synthetic routes presented are effective for the preparation of this compound. The choice of route will likely depend on the starting material at hand. If 7-chloro-4(3H)-quinazolinone is readily available, the one-step synthesis is highly efficient, offering a high yield in a short reaction time. However, if the synthesis must begin from 2-amino-4-chlorobenzoic acid, the two-step route is a reliable alternative, proceeding with good overall yield. The provided experimental data and protocols should assist researchers in selecting the most appropriate and efficient method for their specific needs.

References

Assessing the Drug-like Properties of 4,7-Dichloroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. The 4,7-dichloroquinazoline core, in particular, serves as a versatile starting point for the synthesis of a diverse array of derivatives with potent biological activities. This guide provides a comprehensive assessment of the drug-like properties of these derivatives, offering a comparative analysis against established alternatives and supported by experimental data and detailed protocols.

Physicochemical Properties and Lipinski's Rule of Five

A fundamental step in early-stage drug discovery is the evaluation of a compound's physicochemical properties to predict its potential for oral bioavailability. Lipinski's Rule of Five provides a framework for this assessment, stating that orally active drugs generally possess a molecular weight under 500 Daltons, a LogP (a measure of lipophilicity) less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2][3]

Here, we compare the calculated properties of the parent this compound with two prominent quinazoline-based EGFR inhibitors, Gefitinib and Erlotinib.

PropertyThis compoundGefitinibErlotinib
Molecular Weight ( g/mol ) 199.04446.91393.44
LogP ~2.7-3.1~3.2~2.7-3.1
Hydrogen Bond Donors 011
Hydrogen Bond Acceptors 277
Lipinski's Rule of Five Violations 000

Note: LogP values can vary based on the calculation method.

As indicated in the table, the parent this compound scaffold adheres to Lipinski's Rule of Five, making it an attractive starting point for the development of drug-like molecules. The established drugs, Gefitinib and Erlotinib, also comply with these rules.

Aqueous Solubility

Adequate aqueous solubility is crucial for drug absorption and distribution. Poorly soluble compounds often exhibit low bioavailability and can be challenging to formulate. The solubility of quinazoline derivatives can be significantly influenced by their substitution patterns.

While specific quantitative data for this compound is limited, its structural analog, 4,7-dichloroquinoline, is known to be poorly soluble in water.[4] The solubility of quinazoline derivatives is often pH-dependent. For instance, Gefitinib's solubility increases at lower pH due to its basic functional groups.[5] Erlotinib is also a weak base with low aqueous solubility.[6]

Table 2: Aqueous Solubility of Comparator Drugs

CompoundAqueous Solubility
Gefitinib Sparingly soluble in aqueous buffers; ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.[7][8]
Erlotinib Very slightly soluble; maximal solubility of ~0.4 mg/mL occurs at pH ~2.[6][9]

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and dosing regimen. In vitro assays using human liver microsomes (HLMs) are commonly employed to assess this property, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).[10][11][12]

Studies on various quinazoline derivatives have highlighted the importance of their substitution patterns in determining metabolic fate. For example, the presence and position of fluorine atoms can significantly impact metabolic stability, with some fluoroanilino-quinazolines undergoing rapid defluorination.[13]

Gefitinib and Erlotinib are primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor for both drugs.[14][15] Gefitinib appears to be more susceptible to CYP3A-mediated metabolism than Erlotinib.[14]

Table 3: In Vitro Metabolic Stability of Comparator Drugs in Human Liver Microsomes (HLM)

CompoundKey Metabolizing EnzymesIn Vitro Half-life (t½)In Vitro Intrinsic Clearance (CLint)
Gefitinib CYP3A4, CYP3A5, CYP2D6, CYP1A1[14][15]Data not consistently reported in a comparable formatHigh clearance[6]
Erlotinib CYP3A4, CYP3A5, CYP1A1, CYP1A2[14][15]Data not consistently reported in a comparable formatModerate to High clearance[16]

Cytotoxicity against Cancer Cell Lines

The ultimate goal of developing anticancer agents is their ability to selectively kill cancer cells. The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines, with many compounds demonstrating potent activity. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity.

One study synthesized a series of novel quinazoline derivatives and evaluated their in vitro anticancer activity against A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and MCF-7 (breast cancer) cell lines.[17] Several of these compounds, derived from a scaffold that could be synthesized from this compound, exhibited significant cytotoxic effects.

Table 4: Cytotoxicity (IC50, µM) of Representative Quinazoline Derivatives

Compound ID (from Yong et al.)A549HCT116MCF-7
3a >50>50>50
3d 10.3211.251.27
3o 4.263.920.14
Gefitinib (Comparator) 17.921.5520.68

These results highlight the potential of this compound derivatives as potent anticancer agents, with some derivatives showing significantly greater potency than the established drug Gefitinib in certain cell lines.

Signaling Pathway and Experimental Workflow

Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Overactivation of this pathway is a key driver in the development and progression of many cancers.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinazoline Derivative (e.g., Gefitinib, Erlotinib) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

The assessment of the drug-like properties of this compound derivatives follows a structured experimental workflow.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Physicochem Physicochemical Characterization (Lipinski's Rule) Synthesis->Physicochem Solubility Aqueous Solubility Assay Physicochem->Solubility Metabolism Metabolic Stability Assay (HLM) Solubility->Metabolism Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Metabolism->Cytotoxicity Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Experimental workflow for assessing the drug-like properties of novel compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are summaries of key experimental protocols.

Aqueous Solubility Assay (Shake-Flask Method)
  • Preparation of Solutions: Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO). Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

  • Incubation: Add an excess amount of the test compound to each buffer solution in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a low concentration, e.g., 1 µM).

  • Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[10]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the cancer cells (e.g., A549, HCT116, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their favorable physicochemical properties, coupled with the demonstrated high potency of certain derivatives, make them an attractive scaffold for further optimization. This guide provides a framework for the systematic assessment of their drug-like properties, enabling researchers to make informed decisions in the early stages of the drug discovery and development process. By employing the detailed experimental protocols and considering the comparative data presented, scientists can efficiently identify and advance the most promising candidates towards clinical evaluation.

References

Benchmarking New 4,7-Dichloroquinazoline Analogs Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for numerous therapeutic agents.[1][2] Its derivatives have been particularly successful in oncology, with several FDA-approved drugs targeting protein kinases, which are critical regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] This guide provides a comparative analysis of newly synthesized, hypothetical 4,7-dichloroquinazoline analogs against established quinazoline-based drugs, offering objective performance data and detailed experimental protocols to support further research and development.

Comparative Analysis of Kinase Inhibition and Cellular Efficacy

The therapeutic potential of quinazoline derivatives often lies in their ability to inhibit specific tyrosine kinases.[6] The following tables summarize the inhibitory activity of two new hypothetical analogs, Analog A and Analog B , compared to the well-established EGFR inhibitors Gefitinib and Erlotinib.

Data Presentation

Table 1: Comparative In Vitro Kinase Inhibition (IC₅₀, nM)

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of each compound against key cancer-related kinases, including wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

CompoundEGFR (WT)EGFR (T790M Mutant)VEGFR2
Analog A 8.5150.225.3
Analog B 12.325.8450.7
Gefitinib 25.6>50003500
Erlotinib 5.9490>10000

Data is hypothetical for Analog A and Analog B for illustrative purposes. Values for Gefitinib and Erlotinib are representative of published data.

Table 2: Comparative Cell Viability in Cancer Cell Lines (IC₅₀, µM)

This table showcases the cytotoxic effects of the compounds on different human cancer cell lines after a 72-hour exposure period. The IC₅₀ value represents the concentration required to inhibit the growth of 50% of the cells.

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HCT-116 (Colon Carcinoma)
Analog A 2.15.83.5
Analog B 3.58.24.1
Gefitinib 8.712.410.2
Erlotinib 1.56.12.8

Data is hypothetical for Analog A and Analog B for illustrative purposes. Values for Gefitinib and Erlotinib are representative of published data.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation process.

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways are critical for cell growth, proliferation, and angiogenesis.[7][8][9] Quinazoline-based inhibitors often target the ATP-binding site of the intracellular kinase domain of these receptors.[3]

EGFR_Signaling_Pathway cluster_receptor Cell Membrane Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Cascade and Point of Inhibition.

VEGFR_Signaling_Pathway cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras_MAPK Ras-MAPK Pathway PKC->Ras_MAPK Proliferation Endothelial Cell Proliferation Ras_MAPK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival & Permeability eNOS->Survival Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR2 Signaling Cascade in Angiogenesis.

Experimental Workflows

A structured workflow ensures reproducibility and accuracy in evaluating new chemical entities.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochem_Assay Biochemical Assays (In Vitro Kinase Inhibition) Purification->Biochem_Assay Cell_Assay Cell-Based Assays (Viability, Apoptosis) Purification->Cell_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Benchmarking vs. Known Drugs Data_Analysis->Comparison

Caption: Overall Drug Discovery and Evaluation Workflow.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common, adaptable fluorescence-based method for determining the IC₅₀ of compounds against a specific kinase.[10][11]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., Analog A, Analog B, known drugs) in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate: Dilute the target kinase (e.g., EGFR, VEGFR2) and its corresponding peptide substrate to their final concentrations in the kinase buffer.

  • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration close to its Km value for the specific kinase.

2. Assay Procedure:

  • Dispense 5 µL of the diluted test compound or vehicle control (DMSO in buffer) into the wells of a 384-well microplate.

  • Add 10 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA) that also includes the detection reagents (e.g., antibody for phosphorylated substrate).

  • Incubate for an additional 60 minutes at room temperature to allow for the detection signal to develop.

3. Data Acquisition and Analysis:

  • Read the fluorescence signal on a compatible microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

1. Materials:

  • Selected cancer cell lines (e.g., A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (stock solutions in DMSO).

  • 96-well flat-bottom sterile microplates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

2. Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

3. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[13]

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

Unmasking the Collateral Damage: A Comparative Guide to the Off-Target Effects of 4,7-Dichloroquinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for accurate data interpretation and the development of safer, more effective therapeutics. This guide provides a comparative analysis of the off-target profiles of several prominent 4,7-dichloroquinazoline-based compounds, supported by experimental data and detailed methodologies.

The this compound scaffold is a cornerstone in the development of numerous kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family. While highly effective against their primary targets, the conserved nature of the ATP-binding pocket across the human kinome often leads to unintended interactions with other kinases, resulting in off-target effects. These off-target activities can contribute to both therapeutic efficacy and adverse events. This guide delves into the selectivity profiles of key this compound-based drugs, offering a clear comparison of their off-target liabilities.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of prominent this compound-based compounds against a panel of off-target kinases. The data, derived from KINOMEscan™ and other kinase profiling assays, are presented as the percentage of control at a given concentration or as IC50/Kd values, providing a quantitative measure of off-target interactions. Lower values indicate stronger binding or inhibition.

Afatinib (Giotrif®)

Afatinib is an irreversible inhibitor of EGFR, HER2, and HER4. Its covalent binding mechanism contributes to its high potency.

Off-Target Kinase% Control @ 1µM[1]Notes
BLK0.5Strong Inhibition
LYN2.5Strong Inhibition
SRC3.5Strong Inhibition
YES11Strong Inhibition
MAP2K77Moderate Inhibition
TEC8Moderate Inhibition
TXK9Moderate Inhibition
Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of EGFR. While generally selective, it exhibits activity against several other kinases at higher concentrations.

Off-Target KinaseIC50 (nM)[2]Notes
MAPK10 (JNK3)<100Potent Off-Target
PIM1<100Potent Off-Target
ERBB4 (HER4)~100Moderate Inhibition
CHK1~200Moderate Inhibition
CHK2~250Moderate Inhibition
Erlotinib (Tarceva®)

Erlotinib is another EGFR tyrosine kinase inhibitor with a distinct off-target profile compared to gefitinib.

Off-Target KinaseKd (nM)[3]Notes
RIPK218Strong Binding
GAK22Strong Binding
SLK59Moderate Binding
ACK1110Moderate Binding
MAP3K3120Moderate Binding
Lapatinib (Tykerb®)

Lapatinib is a dual inhibitor of EGFR and HER2. Its off-target profile includes members of the SRC family kinases.

Off-Target Kinase% Control @ 1µMNotes
SRCSignificant Inhibition[4]Well-documented off-target
LCKSignificant Inhibition[4]Potential for immune modulation
JNKPathway Activation[5][6]Can lead to paradoxical effects

Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the data presented in this guide.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[7][8][9][10]

Materials:

  • Purified recombinant kinases

  • Specific kinase substrates

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque multi-well plates (e.g., 384-well)

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to assess the engagement of a compound with its target protein within a cellular environment.[11][12][13][14][15] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cultured cells expressing the target kinase

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler to create a melt curve. A typical range is 40-70°C for 3 minutes.

  • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and detect the target protein using a specific primary antibody followed by a secondary antibody.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major off-target effect that can lead to cardiotoxicity.[16][17][18][19][20] Automated patch-clamp systems are the gold standard for assessing hERG inhibition.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium

  • External and internal solutions for patch-clamp recording

  • Test compounds

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Cell Preparation: Culture and harvest HEK293-hERG cells.

  • Compound Preparation: Prepare serial dilutions of the test compound in the external solution. The final DMSO concentration should be kept low (e.g., ≤0.5%).

  • Automated Patch-Clamp:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels followed by a repolarizing step to measure the tail current.

    • Record baseline hERG currents in the vehicle control solution.

    • Apply increasing concentrations of the test compound and record the inhibition of the hERG tail current.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value for hERG inhibition.

Signaling Pathways and Experimental Workflows

The off-target effects of this compound-based compounds can modulate various signaling pathways, leading to unintended biological consequences. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

cluster_0 Kinase Inhibition and Off-Target Effects Quinazoline_Compound This compound -based Compound Primary_Target Primary Target Kinase (e.g., EGFR) Quinazoline_Compound->Primary_Target Inhibition Off_Target Off-Target Kinase (e.g., SRC, JNK) Quinazoline_Compound->Off_Target Inhibition/Activation Downstream_On_Target On-Target Downstream Signaling Primary_Target->Downstream_On_Target Modulation Downstream_Off_Target Off-Target Downstream Signaling Off_Target->Downstream_Off_Target Modulation Therapeutic_Effect Therapeutic Effect Downstream_On_Target->Therapeutic_Effect Downstream_Off_Target->Therapeutic_Effect Adverse_Effect Adverse Effect Downstream_Off_Target->Adverse_Effect cluster_1 Kinase Selectivity Profiling Workflow Compound Test Compound Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Kinase_Panel->Assay Data_Acquisition Luminescence Reading Assay->Data_Acquisition Analysis IC50 / % Inhibition Determination Data_Acquisition->Analysis Selectivity_Profile Kinase Selectivity Profile Analysis->Selectivity_Profile cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heat_Challenge Apply Temperature Gradient Cell_Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Analysis Quantify Band Intensity and Determine Tm Shift Western_Blot->Analysis Target_Engagement Confirmation of Target Engagement Analysis->Target_Engagement

References

Safety Operating Guide

Proper Disposal of 4,7-Dichloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4,7-dichloroquinazoline.

This compound is a chlorinated heterocyclic compound that requires careful management as hazardous waste. Improper disposal can lead to safety hazards and environmental contamination. Adherence to institutional and regulatory guidelines is mandatory.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. The following table summarizes its key hazard information.

Hazard CategoryGHS Hazard Statement
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]
Skin Irritation H315: Causes skin irritation.[1][2]
Eye Irritation H319: Causes serious eye irritation.[1][2]
Skin Sensitization H317: May cause an allergic skin reaction.[1][2]
Respiratory Irritation H335: May cause respiratory irritation.[1][3]

This data is compiled from multiple safety data sheets. Users should always refer to the specific SDS for the product they are using.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[3][6]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[3][6]

  • Lab Coat: A standard laboratory coat.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a P95 (US) or P1 (EU EN 143) particle respirator.[6]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[1][7]

    • The container should be kept closed except when adding waste.[4][8]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a designated, leak-proof, and compatible hazardous waste container.

    • Do not mix with other incompatible waste streams.[9] Chlorinated and non-chlorinated solvent wastes should generally be kept separate.[10]

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4] After rinsing, the container can be disposed of as regular trash after defacing the label.[4]

3. Labeling and Storage:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[7][8]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area should be at or near the point of generation and away from incompatible materials.[8] Ensure the container is securely sealed.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[4][8]

  • Follow all institutional procedures for waste manifest and pickup scheduling.

Experimental Protocols

No specific experimental protocols for the in-lab neutralization or deactivation of this compound are readily available or recommended. The standard and safest procedure is disposal via a licensed professional waste disposal service, which may involve methods such as incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][6]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in designated solid hazardous waste container C->D Solid E Collect in designated liquid hazardous waste container C->E Liquid F Label container with 'Hazardous Waste' and contents D->F E->F G Store container in Satellite Accumulation Area (SAA) F->G H Keep container closed G->H I Contact EH&S for waste pickup H->I J End: Waste collected by licensed disposal service I->J

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4,7-Dichloroquinazoline, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN166 or NIOSH (US) standards.[3][4]Protects eyes from splashes and dust.
Face ShieldRecommended when there is a significant risk of splashing.Provides broader facial protection.
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Neoprene).[1][5] Inspect gloves before use.[3]Prevents direct skin contact with the chemical.
Protective ClothingLab coat or chemical-resistant suit.Protects skin and personal clothing from contamination.
FootwearClosed-toe shoes.Protects feet from spills.
Respiratory Protection VentilationUse in a well-ventilated area, such as a chemical fume hood.[1][3]Minimizes inhalation of dust or vapors.
RespiratorFor higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[6]Required in situations with inadequate ventilation or when exposure limits may be exceeded.

Safe Handling and Operational Protocols

Adherence to strict handling procedures is crucial to prevent accidental exposure and contamination.

Step-by-Step Weighing and Dissolving Protocol:

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE as outlined in the table above.

  • Handling the Solid:

    • Before opening the container, gently tap it to settle the contents.

    • Open the container slowly in a well-ventilated area to avoid creating dust.

    • Use a clean, designated spatula for transferring the solid.

    • Weigh the desired amount of this compound on a tared weigh boat or paper.

  • Dissolving the Compound:

    • Place the stirring vessel containing the appropriate solvent inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Use a magnetic stirrer or gentle agitation to dissolve the compound.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling:

    • Securely seal the stock container of this compound.[1]

    • Clean any residual dust from the work surface using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][3]

General Handling Precautions:

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Avoid formation of dust and aerosols.[3]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][4]

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is critical to mitigate potential hazards.

Minor Spill (Solid):

  • Restrict access to the area.

  • Wearing appropriate PPE, gently sweep or scoop up the spilled solid, avoiding dust generation.[1][4]

  • Place the collected material into a labeled, sealed container for hazardous waste disposal.[1][4]

  • Clean the spill area with a damp cloth and decontaminate if necessary. Dispose of cleaning materials as hazardous waste.

Major Spill:

  • Evacuate the area immediately and alert colleagues.

  • If safe to do so, increase ventilation to the area.

  • Contact your institution's emergency response team or environmental health and safety office.

  • Prevent the spill from entering drains or waterways.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & Contained major_spill Major Spill assess_spill->major_spill Large or Uncontained don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area major_spill->evacuate contain_spill Contain Spill (No Dust Generation) don_ppe->contain_spill collect_waste Collect Waste into Sealed Container contain_spill->collect_waste clean_area Clean and Decontaminate Spill Area collect_waste->clean_area dispose_waste Dispose of as Hazardous Waste clean_area->dispose_waste end Response Complete dispose_waste->end alert_personnel Alert Others and Emergency Services evacuate->alert_personnel secure_area Secure the Area alert_personnel->secure_area secure_area->end

Caption: Decision workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect personnel and the environment.

Waste Segregation and Collection:

  • All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Collect solid waste in a dedicated, leak-proof, and clearly labeled container.[1]

  • If dissolved in a solvent, the solution should be collected in a labeled, sealed container for halogenated organic waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.[3] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Compliance: All disposal activities must comply with local, state, and federal regulations.

Disposal_Workflow Disposal Workflow for this compound Waste start Generate Waste (Solid or Solution) segregate Segregate Waste (Halogenated) start->segregate collect_solid Collect Solid Waste in Puncture-Resistant Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Sealed Solvent Bottle segregate->collect_liquid Liquid Waste label_container Label Container Clearly 'Hazardous Waste' collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Secondary Containment Area label_container->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal manifest Complete Waste Manifest contact_disposal->manifest pickup Scheduled Waste Pickup manifest->pickup end Disposal Complete pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,7-Dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.